Product packaging for 4-Ethyl-4'-ethynyl-1,1'-biphenyl(Cat. No.:CAS No. 477587-89-6)

4-Ethyl-4'-ethynyl-1,1'-biphenyl

Cat. No.: B1373545
CAS No.: 477587-89-6
M. Wt: 206.28 g/mol
InChI Key: LMCBMOAZJXJAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-4'-ethynyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1373545 4-Ethyl-4'-ethynyl-1,1'-biphenyl CAS No. 477587-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(4-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1,5-12H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCBMOAZJXJAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677321
Record name 4-Ethyl-4'-ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477587-89-6
Record name 4-Ethyl-4'-ethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound (CAS No. 477587-89-6). This unique organic compound, featuring a rigid biphenyl core functionalized with a flexible ethyl group and a reactive terminal alkyne, has emerged as a significant building block in materials science and medicinal chemistry. Its distinct molecular architecture allows for its use in the synthesis of liquid crystals, organic electronics, and complex molecular probes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application.

Introduction to a Versatile Biphenyl Derivative

This compound is an aromatic hydrocarbon characterized by a biphenyl backbone. One phenyl ring is substituted with an ethyl group at the 4-position, while the other bears an ethynyl (acetylenic) group at the 4'-position. This para-substitution pattern results in a highly linear, rigid molecular scaffold. The ethyl group provides solubility in organic solvents and can influence molecular packing in the solid state, while the terminal ethynyl group is a versatile chemical handle for a variety of coupling reactions, making it an invaluable synthon for constructing more complex molecular architectures.[1] Its unique electronic and structural properties make it a compound of interest for applications ranging from photoluminescent materials to intermediates in drug synthesis.[1][2]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are central to its application and handling. It typically presents as a colorless to pale yellow crystalline solid.[2] Its biphenyl core imparts thermal stability, while the functional groups dictate its solubility and reactivity.

Molecular Structure

The foundational structure consists of two phenyl rings linked by a single bond, with substituents at opposite ends of the molecular axis.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 477587-89-6[1][3]
Molecular Formula C₁₆H₁₄[1][2][3]
Molecular Weight 206.28 g/mol [1][4]
Appearance Colorless to pale yellow crystalline solid[2]
Melting Point ~85-88 °C[2]
Boiling Point ~317-383 °C[2][5]
Density ~1.031 g/cm³[5]
Solubility Soluble in ether, methylene chloride, benzene; Insoluble in water[2][6]
IUPAC Name 1-ethyl-4-(4-ethynylphenyl)benzene[1][4]

Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance. The Sonogashira coupling is a particularly powerful and widely adopted method for this purpose.

Mechanistic Insight: The Sonogashira Coupling

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[1] For the synthesis of this compound, this typically involves reacting a halo-biphenyl precursor, such as 4-bromo-4'-ethylbiphenyl, with a protected or terminal alkyne source like trimethylsilylacetylene (TMSA), followed by deprotection.

Causality of Choice: This methodology is favored for several reasons:

  • Mild Reaction Conditions: It proceeds at relatively low temperatures, preserving sensitive functional groups.

  • High Efficiency: The dual palladium-copper catalytic system ensures high turnover and good yields.

  • Versatility: It allows for the direct installation of the crucial ethynyl functional group onto the biphenyl core.

The workflow for this synthesis is outlined below.

start Start: 4-Bromo-4'-ethylbiphenyl + TMS-acetylene reaction Sonogashira Coupling Pd/Cu Catalyst, Base (e.g., TEA) Solvent (e.g., THF) start->reaction intermediate Intermediate: 4-(TMS-ethynyl)-4'-ethylbiphenyl reaction->intermediate deprotection Deprotection Base (e.g., K₂CO₃) Solvent (e.g., Methanol) intermediate->deprotection product Product: This compound deprotection->product purification Purification Silica Gel Column Chromatography product->purification end Final Characterized Product purification->end

Caption: Generalized workflow for the Sonogashira synthesis of the target compound.

Generalized Laboratory Protocol
  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-ethylbiphenyl, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Solvent and Reagents: Add a suitable solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA).

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a solvent mixture like methanol/THF and add a base (e.g., potassium carbonate) to remove the TMS protecting group. Stir at room temperature until deprotection is complete.

  • Purification: Following a standard aqueous work-up, purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system, to yield the pure this compound.[7]

Spectroscopic and Analytical Characterization

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic techniques that probe the molecule's unique structural features.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the biphenyl rings (typically in the δ 7.2–7.6 ppm range), a singlet for the terminal acetylenic proton (δ ~3.0 ppm), and signals corresponding to the ethyl group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[8]

  • ¹³C NMR: The carbon NMR would reveal signals for the two sp-hybridized ethynyl carbons (δ ~70-80 ppm) and a series of signals in the aromatic region (δ ~120-140 ppm) for the biphenyl core carbons.[8]

  • Infrared (IR) Spectroscopy: The most characteristic peaks would be a sharp, weak absorption around 3300 cm⁻¹ due to the ≡C-H stretch and another sharp absorption between 2100–2260 cm⁻¹ from the C≡C triple bond stretch.[8]

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~206.28).[4]

Self-Validating Characterization Workflow

To ensure analytical integrity, a multi-step validation process should be employed.

sample Purified Synthesis Product nmr ¹H and ¹³C NMR (Confirms C-H framework) sample->nmr ir FT-IR Spectroscopy (Confirms functional groups, e.g., C≡C, ≡C-H) sample->ir ms Mass Spectrometry (GC-MS/LC-MS) (Confirms Molecular Weight and Purity) sample->ms purity Purity Assessment (HPLC or GC) nmr->purity ir->purity ms->purity final Structurally Confirmed & Pure Compound purity->final

Caption: A logical workflow for the analytical characterization of the final product.

Key Applications and Research Areas

The unique combination of a rigid, conjugated biphenyl system with a versatile terminal alkyne makes this compound a valuable component in advanced materials and medicinal chemistry.

  • Liquid Crystal Materials: The linear, rigid structure is a classic feature of calamitic (rod-like) liquid crystals. This compound serves as a core fragment or a precursor for more complex molecules that exhibit mesomorphic phases, which are crucial for display technologies.[2][8]

  • Organic Electronics: The conjugated π-system of the biphenyl core, extended by the ethynyl group, facilitates electron delocalization. This makes it a candidate building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can be incorporated into larger conjugated polymers or molecules.[1]

  • Organic Synthesis Intermediate: The terminal alkyne is a gateway to a vast array of chemical transformations, including "click" chemistry (cycloadditions), further Sonogashira couplings to build molecular wires, and alkynylation reactions.[1][9] This versatility allows it to be used in the synthesis of complex pharmaceutical compounds and agrochemicals.[1]

  • Medicinal Chemistry: Biphenyl derivatives are prevalent in drug discovery. This specific compound has been utilized in research related to Alzheimer's disease, likely as a scaffold for developing new diagnostic probes or therapeutic agents.[1]

Safety and Handling

While this compound does not present acute toxicity under normal conditions, prudent laboratory practices are essential.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[2] Avoid direct contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C) away from oxidizing agents and sources of ignition.[2]

  • Hazard Statements: The compound is associated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a well-defined organic compound whose fundamental properties make it a highly valuable and versatile tool for scientific research and development. Its straightforward synthesis via robust cross-coupling reactions, combined with the dual functionality of its biphenyl core and reactive alkyne, ensures its continued application in the design of novel materials and complex organic molecules. This guide provides the core knowledge base required for its effective and safe utilization in a research setting.

References

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" CAS number and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate in materials science and medicinal chemistry. The document details the compound's identification, properties, and a field-proven, two-step synthetic pathway. The synthesis leverages modern cross-coupling methodologies, beginning with a Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by a Sonogashira coupling to introduce the terminal alkyne functionality. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and authoritative references to ensure scientific integrity and reproducibility.

Compound Identification and Properties

This compound is a functionalized aromatic compound whose rigid biphenyl core and reactive ethynyl group make it a valuable building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical molecules.[1][2][3] Its unique electronic and structural properties are derived from the specific arrangement of its substituents.[4]

Identifier Value Source(s)
CAS Number 477587-89-6[1][5][6][7]
IUPAC Name 1-ethyl-4-(4-ethynylphenyl)benzene[1][5][6]
Molecular Formula C₁₆H₁₄[1][2][6]
Molecular Weight 206.29 g/mol [1][2]
Appearance Colorless to pale yellow crystalline solid[2]
Melting Point ~85-88 °C[2]
Solubility Soluble in organic solvents such as ether, methylene chloride, and benzene[2]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a convergent strategy that builds the molecule by forming key carbon-carbon bonds. The chosen pathway involves two sequential, high-yield palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: To construct the 4-ethylbiphenyl skeleton, (4-ethylphenyl)boronic acid is coupled with a suitable haloarene, such as 1-bromo-4-iodobenzene. This reaction is selected for its high functional group tolerance and robust nature.

  • Sonogashira Coupling: The terminal alkyne is installed onto the biphenyl core. The intermediate, 4-bromo-4'-ethyl-1,1'-biphenyl, is coupled with a protected acetylene source, such as ethynyltrimethylsilane (TMSA), followed by in-situ deprotection. This two-step sequence for the Sonogashira reaction is crucial for preventing the undesired homocoupling of the terminal alkyne.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 1-Bromo-4-iodobenzene S1 Step 1: Suzuki Coupling (Pd Catalyst) A->S1 B (4-Ethylphenyl)boronic acid B->S1 C Ethynyltrimethylsilane (TMSA) S2 Step 2: Sonogashira Coupling (Pd/Cu Catalysis) C->S2 I1 Intermediate: 4-Bromo-4'-ethyl-1,1'-biphenyl S1->I1 I2 TMS-Protected Product S2->I2 S3 Deprotection FP Final Product: This compound S3->FP I1->S2 I2->S3

Overall two-step synthesis workflow.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Bromo-4'-ethyl-1,1'-biphenyl (Intermediate)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency.[9] The choice of a palladium catalyst and a suitable base is critical for driving the catalytic cycle forward. Here, we couple (4-ethylphenyl)boronic acid with 1-bromo-4-iodobenzene; the higher reactivity of the C-I bond ensures selective coupling at the iodo-position.

Experimental Protocol:

  • Setup: To a 250 mL Schlenk flask under an inert nitrogen atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), (4-ethylphenyl)boronic acid (1.1 eq)[10][11], and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol (5 mL per mmol of halide), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product, 4-bromo-4'-ethyl-1,1'-biphenyl[3], can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a white solid.

Part 2: Synthesis of this compound (Final Product)

The Sonogashira coupling reaction is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13][14] The reaction is co-catalyzed by palladium and copper(I) salts. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the alkyne, forming a copper(I) acetylide intermediate.[15]

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ (Oxidative Addition) Pd0->Pd_complex Ar-X Transmetalation Transmetalation Pd_complex->Transmetalation Cu_acetylide R-C≡C-Cu(I) (from Alkyne + CuI) Cu_acetylide->Transmetalation Pd_alkynyl [Ar-Pd(II)-C≡C-R]L₂ Transmetalation->Pd_alkynyl Reductive_Elimination Reductive Elimination Pd_alkynyl->Reductive_Elimination Product Ar-C≡C-R (Product) Reductive_Elimination->Pd0 Catalyst Regeneration Reductive_Elimination->Product

Simplified catalytic cycle for Sonogashira coupling.

Experimental Protocol:

  • Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) to the solution. The mixture should turn a pale yellow.

  • Alkyne Addition: Slowly add ethynyltrimethylsilane (TMSA) (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Deprotection: Upon completion, add a solution of potassium carbonate (K₂CO₃) (2.0 eq) in methanol to the reaction flask. Stir for an additional 2-4 hours at room temperature to cleave the trimethylsilyl (TMS) protecting group.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After solvent evaporation, purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford this compound as a white to off-white solid.

Safety and Handling

Standard laboratory safety protocols should be strictly followed.

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Triethylamine is corrosive and flammable. Organic solvents are flammable.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate gloves are mandatory.

  • Atmosphere: Reactions are conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.

Hazard statements for the final product include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound. By employing a strategic combination of Suzuki-Miyaura and Sonogashira cross-coupling reactions, this valuable organic intermediate can be synthesized with high purity and in good yield. The detailed protocols and mechanistic explanations provided herein serve as a robust resource for researchers in materials science and pharmaceutical development, facilitating the advancement of complex molecular design and synthesis.

References

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic chemistry and materials science, the biphenyl scaffold remains a cornerstone for the development of functional molecules. Its rigid, planar structure provides a versatile platform for constructing compounds with unique electronic and photophysical properties. This guide focuses on a particularly interesting derivative, 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a molecule that combines the stability of the biphenyl core with the reactive potential of a terminal alkyne and the electronic influence of an ethyl group.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It will delve into the molecular architecture, nomenclature, synthetic pathways, and key properties of this compound. Furthermore, we will explore its reactivity and potential applications, providing insights grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Nomenclature

The structural identity and systematic naming of a compound are fundamental to its scientific discourse. This compound is a testament to the precise language of chemical nomenclature.

The molecule consists of a biphenyl core, which is two benzene rings connected by a single bond. One ring is substituted with an ethyl group (-CH₂CH₃) at the 4-position, and the other ring is substituted with an ethynyl group (-C≡CH) at the 4'-position. The numbering of the biphenyl system starts from the carbon atom next to the inter-ring bond and proceeds around the ring. The second ring is denoted with primed numbers.

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 1-ethyl-4-(4-ethynylphenyl)benzene [1]. This name unambiguously describes the connectivity of all atoms within the molecule.

Key Structural Identifiers:

  • Molecular Formula: C₁₆H₁₄[1]

  • Molecular Weight: 206.28 g/mol [1]

  • CAS Number: 477587-89-6[1]

Caption: 2D Structure of this compound

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The construction of the C(sp²)-C(sp) bond in this compound is most efficiently achieved through the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction has become a staple in organic synthesis for its reliability and functional group tolerance[2][3].

The reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. In the context of our target molecule, this would typically involve the reaction of a 4-ethyl substituted aryl halide with a 4-ethynyl substituted aryl component, or vice-versa. A common and effective strategy is the coupling of 4-iodotoluene (as a precursor to the ethyl group after a subsequent reaction) or 1-bromo-4-ethylbenzene with 4-ethynyl-1,1'-biphenyl, or a related protected alkyne.

The Rationale Behind Experimental Choices

The success of a Sonogashira coupling hinges on the judicious selection of the catalyst system and reaction conditions.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) complex. The choice of phosphine ligands on the palladium is crucial; they stabilize the metal center and influence its reactivity. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle[4].

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is a common additive. Its role is to facilitate the deprotonation of the terminal alkyne by the amine base and to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step[5]. While copper-free Sonogashira protocols exist, the copper co-catalyst generally allows for milder reaction conditions[2].

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide byproduct formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide[5].

  • Solvent: The choice of solvent is critical for dissolving the reactants and catalysts. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as they can solubilize the various components of the reaction mixture.

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Iodo-1,1'-biphenyl (or similar aryl halide) + Terminal Alkyne (e.g., (Triisopropylsilyl)acetylene) Reaction Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (THF/DMF) Stirring at Room Temp to 60°C Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper Co-catalyst) NEt₃ (Base) Catalysts->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Quenching Extraction with Organic Solvent Drying of Organic Layer Monitoring->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-Ethynyl-1,1'-biphenyl derivative Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of a 4-alkynylbiphenyl derivative, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1,1'-biphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (NEt₃) (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (e.g., (triisopropylsilyl)acetylene, 1.2 eq) dropwise to the stirred mixture at room temperature. The use of a silyl-protected alkyne can prevent the undesired homocoupling of the terminal alkyne.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-alkynylbiphenyl derivative.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

  • Final Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are dictated by its molecular structure. The following table summarizes some of its key computed and observed properties.

PropertyValueSource
Molecular Formula C₁₆H₁₄[1]
Molecular Weight 206.28 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[6]
Melting Point ~85-88 °C[6]
Boiling Point ~383 °C (Predicted)[6]
Solubility Soluble in organic solvents like ether, methylene chloride, and benzene[6]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A series of multiplets are expected in the aromatic region (δ 7.2–7.8 ppm) corresponding to the eight protons of the biphenyl core. The substitution pattern will lead to distinct splitting patterns.

    • Ethynyl Proton: A characteristic singlet for the terminal alkyne proton is expected around δ 3.0 ppm[7].

    • Ethyl Group Protons: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2 ppm, and a quartet for the methylene protons (-CH₂) is expected around δ 2.7 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120–145 ppm).

    • Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of δ 70–90 ppm[7].

    • Ethyl Group Carbons: Signals for the methyl and methylene carbons of the ethyl group will be present in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • C≡C Stretch: A sharp, weak to medium absorption band is expected in the region of 2100–2260 cm⁻¹ for the carbon-carbon triple bond stretch[7].

    • ≡C-H Stretch: A sharp, characteristic absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.

    • Aromatic C-H Stretch: Absorption bands in the region of 3000–3100 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations[7].

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching within the aromatic rings.

Reactivity and Applications

The bifunctional nature of this compound, possessing both a reactive terminal alkyne and a modifiable biphenyl core, makes it a valuable building block in several areas of chemical science.

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group that can undergo a variety of chemical transformations:

  • Further Cross-Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other cross-coupling reactions to extend the conjugated system.

  • Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the facile connection to other molecules bearing an azide functionality.

  • Hydration: The alkyne can be hydrated to form a methyl ketone.

  • Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation conditions.

Reactivity_Pathway cluster_reactions Reactions of the Ethynyl Group cluster_products Potential Products Start This compound Sonogashira Sonogashira Coupling (with R-X, Pd/Cu) Start->Sonogashira Click Click Chemistry (with R-N₃, Cu(I)) Start->Click Hydration Hydration (H₂O, H⁺, Hg²⁺) Start->Hydration Reduction Reduction (H₂, Catalyst) Start->Reduction Product1 Extended Conjugated System Sonogashira->Product1 Product2 Triazole Adduct Click->Product2 Product3 Methyl Ketone Derivative Hydration->Product3 Product4 Alkene or Alkane Derivative Reduction->Product4

Caption: Potential reaction pathways for the ethynyl group.

Applications in Materials Science

The rigid, rod-like structure of this compound and its extended π-conjugated system make it an attractive candidate for applications in materials science. Substituted biphenyls are known to be key components in the development of:

  • Liquid Crystals: The anisotropic shape of the molecule is conducive to the formation of liquid crystalline phases.

  • Organic Light-Emitting Diodes (OLEDs): The conjugated system can be tuned to exhibit desirable photoluminescent properties for use in OLEDs.

  • Molecular Wires: The linear structure and π-system allow for potential use in molecular electronics as a component of molecular wires.

Role in Drug Discovery and Development

The biphenyl moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the biphenyl core, as demonstrated by the presence of the ethyl and ethynyl groups in our target molecule, allows for the exploration of chemical space in drug discovery programs. The ethynyl group, in particular, can serve as a handle for attaching the molecule to other pharmacophores or for fine-tuning its binding properties within a biological target. Biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a stable biphenyl core, a versatile terminal alkyne, and an electron-donating ethyl group. Its synthesis, primarily through the robust Sonogashira coupling, is well-established in principle. The physicochemical and spectroscopic properties of this compound make it a valuable building block for the creation of advanced materials with tailored electronic and optical properties. Furthermore, its potential as a scaffold in medicinal chemistry warrants further investigation. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a solid foundation for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl: Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-4'-ethynyl-1,1'-biphenyl is a bespoke organic molecule holding significant promise in materials science and as a critical building block in advanced organic synthesis.[1] Its rigid biphenyl core, functionalized with a reactive ethynyl group and a modifying ethyl group, provides a unique combination of structural and electronic properties. This guide offers a comprehensive overview of the solubility and stability of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound. While specific quantitative data for this molecule is not extensively available in public literature, this document leverages data from analogous compounds and established chemical principles to provide robust predictions and detailed experimental protocols for in-lab characterization.

Compound Profile:

PropertyValueSource
IUPAC Name 1-ethyl-4-(4-ethynylphenyl)benzene[2]
CAS Number 477587-89-6[1][2]
Molecular Formula C₁₆H₁₄[1]
Molecular Weight 206.28 g/mol [2]
Physical Form Solid, semi-solid, or lump

I. Solubility Profile: A Predictive and Practical Approach

The solubility of this compound is governed by its predominantly nonpolar aromatic structure. The biphenyl core and the ethyl group contribute to its hydrophobic character, suggesting good solubility in nonpolar organic solvents and poor solubility in aqueous media.[3][4]

Predicted Solubility

Based on the behavior of structurally similar compounds such as biphenyl, 4-butyl-4'-ethynyl-1,1'-biphenyl, and 4-ethynyl-4'-propyl-1,1'-biphenyl, a qualitative and estimated quantitative solubility profile can be predicted.[3][5] Biphenyl itself is insoluble in water but soluble in a range of organic solvents including alcohols, ethers, and aromatic hydrocarbons.[4] The presence of the ethyl and ethynyl groups is not expected to dramatically alter this fundamental characteristic.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneHigh"Like dissolves like" principle; strong π-π stacking interactions between the solvent and the biphenyl core. A related compound, 4-ethynyl-4'-propyl-1,1'-biphenyl, is known to be soluble in toluene.[5]
Chlorinated Dichloromethane (DCM), ChloroformHighGood dispersion forces and dipole-induced dipole interactions. The similar 4-butyl-4'-ethynyl-1,1'-biphenyl shows good solubility in dichloromethane.[3]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether oxygen provides some polarity, but the overall nonpolar character of the solvent allows for good solvation of the biphenyl structure. THF is a good solvent for the related 4-butyl-4'-ethynyl-1,1'-biphenyl.[3]
Polar Aprotic Acetone, Ethyl AcetateModerateThe polarity of the solvent may be less ideal for the nonpolar solute, but solubility is still expected to be significant. Acetone is a known solvent for 4-butyl-4'-ethynyl-1,1'-biphenyl.[3]
Alkanes Hexane, HeptaneLow to ModeratePrimarily van der Waals interactions; solubility is likely lower than in aromatic or chlorinated solvents due to the lack of favorable π-π interactions.
Alcohols Ethanol, MethanolLowThe polar, protic nature of alcohols is not well-suited to solvate the large, nonpolar biphenyl structure.
Aqueous WaterInsolubleThe hydrophobic nature of the molecule prevents significant interaction with the polar water molecules.
Experimental Protocol for Solubility Determination

To establish precise solubility data for your specific application, the following experimental workflow is recommended. This protocol is designed to provide a reliable and reproducible method for generating quantitative solubility data.

Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvent (e.g., Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection & Preparation cluster_analysis Quantitative Analysis (HPLC) prep1 Add excess solid to known volume of solvent prep2 Equilibrate at constant temperature (e.g., 24h @ 25°C) prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter through 0.2 µm syringe filter sample1->sample2 sample3 Dilute with known volume of solvent sample2->sample3 analysis2 Analyze standards and sample sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Caption: Workflow for determining the quantitative solubility of a compound.

II. Stability Profile: Considerations for Handling and Storage

The stability of this compound is a critical factor for its successful application. The molecule's stability is influenced by the robust biphenyl core and the more reactive terminal alkyne (ethynyl) group.

Predicted Stability
  • Thermal Stability: Biphenyl derivatives are generally thermally stable.[5] For the analogous 4-butyl-4'-ethynyl-1,1'-biphenyl, the temperature at which 5% mass loss occurs (T₅%) is in the range of 250-300°C.[3] It is reasonable to expect a similar thermal stability for this compound. The terminal alkyne may be susceptible to polymerization at elevated temperatures.

  • Photostability: Aromatic compounds, particularly those with extended conjugation like biphenyls, can be sensitive to UV light. The ethynyl group can also participate in photochemical reactions. It is advisable to protect the compound from light, especially during long-term storage and in solution.

  • Chemical Stability:

    • Oxidation: The ethynyl group can be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation by atmospheric oxygen.

    • pH: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. The biphenyl structure is generally stable across a wide pH range.

Recommended Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.

  • Handling: Due to the potential for oxidation of the ethynyl group, handling under an inert atmosphere using standard air-free techniques (e.g., in a glovebox or using a Schlenk line) is best practice, especially when preparing solutions for sensitive applications.[4][6][7][8][9]

Experimental Protocol for Stability Assessment

This protocol outlines a general approach to assess the stability of this compound under specific stress conditions.

Objective: To evaluate the degradation of this compound over time when exposed to heat, light, or a specific chemical environment.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable, inert solvent (e.g., THF or toluene).

    • Aliquot the stock solution into several vials.

  • Stress Conditions:

    • Thermal Stress: Place a set of vials in an oven at a specific temperature (e.g., 60°C). Include a control sample stored at the recommended storage temperature (e.g., 4°C).

    • Photostability Stress: Expose a set of vials to a controlled light source as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil to protect it from light.

    • Chemical Stress (e.g., pH): For solution-based applications, the stability in buffered solutions at different pH values can be assessed.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each stress condition.

    • Analyze the samples by HPLC, monitoring the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Diagram 2: Workflow for Stability Assessment

G cluster_stress Application of Stress Conditions cluster_analysis Time-Point Analysis (HPLC) cluster_data Data Analysis start Prepare stock solution of known concentration thermal Thermal Stress (e.g., 60°C) photo Photostability Stress (ICH Q1B) chemical Chemical Stress (e.g., pH) t0 Time 0 thermal->t0 photo->t0 chemical->t0 t1 Time 1 t2 Time 2 tn Time n data1 Calculate % remaining parent compound tn->data1 data2 Plot degradation kinetics data1->data2

Caption: A generalized workflow for assessing the stability of a chemical compound.

Conclusion

This compound is a compound with significant potential, and a thorough understanding of its solubility and stability is paramount for its effective use. This guide provides a framework for predicting these properties based on sound chemical principles and data from analogous structures. More importantly, it offers detailed, actionable protocols for researchers to generate precise, application-specific data in their own laboratories. By following these guidelines, scientists can confidently handle, store, and deploy this versatile molecule in their research and development endeavors.

References

The Rising Star of Organic Electronics: A Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored optoelectronic properties is paramount. This technical guide delves into the core attributes of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a promising organic semiconductor that is gaining traction among researchers and materials scientists. We will explore its synthesis, physicochemical properties, and potential applications in next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). This document serves as a comprehensive resource for scientists and engineers working at the forefront of organic material innovation.

Introduction: The Allure of Biphenyl Scaffolds in Organic Electronics

Biphenyl derivatives form a cornerstone of functional organic materials, prized for their rigid, conjugated structures that facilitate efficient charge transport.[1] The introduction of specific functional groups onto the biphenyl backbone allows for the fine-tuning of electronic properties, solubility, and solid-state packing, making them highly versatile building blocks for a range of applications.[2] this compound emerges as a molecule of significant interest due to the unique interplay of its substituent groups. The ethyl group enhances solubility in organic solvents, a crucial factor for solution-based processing techniques, while the ethynyl group provides a site for further functionalization and can influence the molecule's electronic and photophysical characteristics.[3] Its unique structure suggests potential as a charge-transporting material, a host in emissive layers, or a key intermediate in the synthesis of more complex organic semiconductors.[4]

Physicochemical and Electronic Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in electronic devices.

PropertyValueReference
Molecular Formula C₁₆H₁₄[5]
Molecular Weight 206.28 g/mol [5]
Appearance Colorless to pale yellow crystalline solid[6]
Solubility Soluble in organic solvents such as ether, methylene chloride, and benzene.[6]
Melting Point Approximately 85-88 °C[6]
Boiling Point Approximately 383 °C[6]
Frontier Molecular Orbitals (HOMO/LUMO)
Structure-Property Relationships

The molecular architecture of this compound is key to its functionality.

  • Biphenyl Core: The π-conjugated biphenyl core provides a rigid backbone for charge delocalization, which is essential for efficient charge transport.

  • Ethyl Group (-CH₂CH₃): This alkyl group primarily enhances the material's solubility in common organic solvents. This is a significant advantage for fabrication methods like spin-coating and inkjet printing, which are crucial for large-area and low-cost device manufacturing.

  • Ethynyl Group (-C≡CH): The ethynyl group is a versatile functional handle. It can be used for further chemical modifications, such as in "click chemistry" or Sonogashira coupling reactions, to build more complex molecular or polymeric structures.[7] Electronically, the ethynyl group can lower the LUMO energy level, potentially improving electron injection and transport.[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, typically involving a cross-coupling reaction to form the biphenyl core, followed by the introduction of the ethynyl group.

Synthetic Workflow

A common and effective synthetic route is the Sonogashira coupling reaction.[4][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol provides a generalized procedure for the Sonogashira coupling step to introduce the ethynyl group.

Materials:

  • 4-Ethyl-4'-bromo-1,1'-biphenyl

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N) or another suitable base

  • Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Ethyl-4'-bromo-1,1'-biphenyl (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add the anhydrous and degassed solvent, followed by the base (e.g., triethylamine, 3-5 eq.).

  • Add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the trimethylsilyl-protected intermediate.

  • The trimethylsilyl protecting group can be removed by stirring with a base like potassium carbonate in methanol to afford the final product, this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on data for the analogous 4-butyl-4'-ethynyl-1,1'-biphenyl, the aromatic protons are expected to appear in the range of δ 7.2–7.6 ppm, and the ethynyl proton as a singlet around δ 2.9–3.1 ppm.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups, particularly the C≡C stretch of the ethynyl group.

  • Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.[9]

Applications in Organic Electronics

The unique combination of a soluble alkyl chain and a reactive ethynyl group makes this compound a versatile material for various organic electronic applications.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, biphenyl derivatives are frequently used as host materials in the emissive layer due to their high triplet energies and good charge-transporting properties.[2][10] this compound could serve as a host for phosphorescent or fluorescent emitters. Its bipolar nature, capable of transporting both holes and electrons, is advantageous for achieving balanced charge injection and recombination, leading to high device efficiencies.[1] The high triplet energy of the biphenyl core is particularly important for blue phosphorescent OLEDs to prevent reverse energy transfer from the dopant to the host.

Caption: A typical multilayer OLED device structure incorporating this compound as a host material.

Organic Solar Cells (OSCs)

In organic solar cells, biphenyl derivatives can be incorporated as additives in the active layer to influence the morphology and improve device performance.[11] The addition of a third component to the donor-acceptor blend can optimize the phase separation, enhance exciton dissociation, and improve charge transport, ultimately leading to higher power conversion efficiencies.[12] The solubility and electronic properties of this compound make it a candidate for such an additive. Furthermore, its ethynyl functionality allows for its incorporation into larger conjugated polymers or small molecules designed for use as donor or acceptor materials in the active layer of OSCs.

Conclusion and Future Outlook

This compound represents a promising material for the advancement of organic electronics. Its well-defined structure, combining a charge-transporting biphenyl core with solubility-enhancing and functionalizable substituent groups, makes it a versatile platform for both fundamental research and device applications. While further experimental characterization is needed to fully elucidate its electronic properties and device performance, the insights gained from closely related analogues are highly encouraging. Future research should focus on the synthesis of novel derivatives based on this scaffold, the optimization of its performance in OLED and OSC devices, and the exploration of its potential in other areas of organic electronics, such as organic field-effect transistors (OFETs). The continued investigation of such tailored molecular materials will undoubtedly pave the way for the next generation of flexible, efficient, and cost-effective electronic devices.

References

Foreword: The Architectural Elegance of a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethyl-4'-ethynyl-1,1'-biphenyl as a Liquid Crystal Precursor

In the realm of materials science, particularly in the design of advanced liquid crystalline (LC) materials, the precursor molecule is the fundamental blueprint from which all properties emerge. The molecule this compound is a subject of significant interest, embodying an elegant design for creating high-performance liquid crystal polymers. Its structure is a deliberate combination of a rigid mesogenic core, a flexible terminal group, and a reactive functional group. This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its characterization and ultimate application as a building block for cross-linked liquid crystal systems. We will explore the causality behind the experimental choices, offering field-proven insights for researchers and developers in advanced materials.

Molecular Profile and Physicochemical Properties

This compound (CAS: 477587-89-6) is an organic compound featuring a biphenyl core.[1] This rigid, elongated core is the primary driver for the formation of liquid crystalline phases, a characteristic feature of many biphenyl derivatives.[2] The molecule is functionalized with two distinct groups at its para-positions: an ethyl group (-CH₂CH₃) and an ethynyl group (-C≡CH).

  • The Biphenyl Core: Provides the necessary structural rigidity and anisotropy (rod-like shape) to encourage the long-range orientational order characteristic of nematic and smectic liquid crystal phases.[3][4]

  • The Ethyl Group: This flexible alkyl chain influences the molecule's melting point and solubility in organic solvents.[5] It disrupts crystal packing just enough to lower the melting point, often widening the temperature range over which the liquid crystalline phase is stable.

  • The Ethynyl Group: This terminal alkyne is a reactive site. It is the key to transforming the monomeric liquid crystal (a fluid) into a solid, highly ordered polymer network (a liquid crystal thermoset) through polymerization, without disturbing the liquid crystal alignment.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₄[5][6]
Molecular Weight 206.29 g/mol [5]
Appearance Colorless to pale yellow crystalline solid[5]
Melting Point ~85-88 °C[5]
IUPAC Name 1-ethyl-4-(4-ethynylphenyl)benzene[6]
Solubility Soluble in organic solvents like ether, methylene chloride, and benzene[5]

Synthesis Pathway: The Sonogashira Coupling

From a synthetic standpoint, the most efficient and widely adopted method for constructing molecules like this compound is the Sonogashira cross-coupling reaction.[1] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7][8] The choice of this reaction is strategic; it is known for its high yields and remarkable tolerance of various functional groups, making it ideal for complex organic synthesis.[9]

The overall synthetic strategy involves coupling a suitable 4-ethyl-4'-halobiphenyl with a protected or terminal alkyne. A common and practical approach uses a protected alkyne like trimethylsilylacetylene (TMSA) to prevent self-coupling, followed by a simple deprotection step.

Synthesis Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 4-Ethyl-4'-iodobiphenyl E Intermediate: 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl A->E B Trimethylsilylacetylene (TMSA) B->E C Catalysts: Pd(PPh₃)₂Cl₂ CuI C->E D Base/Solvent: Triethylamine (TEA) D->E G Final Product: This compound E->G Deprotection F Base: K₂CO₃ in Methanol F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Success at each stage is confirmed by characterization before proceeding, ensuring the integrity of the final product.

Materials:

  • 4-Ethyl-4'-iodobiphenyl

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Trimethylsilylacetylene (TMSA)

  • Triethylamine (TEA), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

Procedure:

  • Reaction Setup (Sonogashira Coupling):

    • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Ethyl-4'-iodobiphenyl (1 equivalent).

    • Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).

    • Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The inert conditions are critical to prevent oxidative side reactions and protect the catalysts.[7]

    • Using syringes, add anhydrous toluene and anhydrous TEA (3 equivalents).

    • Add TMSA (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 60°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup and Isolation of Intermediate:

    • Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.

    • Wash the Celite pad with ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The crude residue, containing 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

  • Deprotection:

    • Dissolve the crude intermediate in a mixture of methanol and tetrahydrofuran (THF).

    • Add a catalytic amount of potassium carbonate (K₂CO₃) (approx. 0.2 equivalents).

    • Stir the mixture at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the silyl-protected compound.

    • Once the reaction is complete, neutralize the mixture with a small amount of dilute HCl.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Final Purification:

    • Evaporate the solvent to yield the crude product.

    • Purify the final compound, this compound, by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain a pure crystalline solid. Purification hurdles can arise from isomer formation, making recrystallization or chromatography essential.[10]

Characterization and Analysis as a Liquid Crystal

A multi-faceted approach is required to confirm the identity of the synthesized compound and to elucidate its liquid crystalline properties.

Characterization Workflow Diagram

G cluster_0 Structural Verification cluster_1 Mesophase Analysis A Synthesized Product: This compound B NMR Spectroscopy (¹H, ¹³C) A->B Confirm Structure C FTIR Spectroscopy A->C Identify Functional Groups D Mass Spectrometry A->D Confirm Mass E Differential Scanning Calorimetry (DSC) A->E Determine Transition Temps F Polarized Optical Microscopy (POM) A->F Visualize LC Textures

Caption: Workflow for the characterization of the synthesized compound.

Protocol: Thermal Analysis by DSC and POM

Objective: To identify the temperatures of phase transitions (crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) and to visualize the characteristic textures of any mesophases.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C) to erase any thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan at 10 °C/min. This second scan is used for data analysis.

    • Analyze the thermogram: endothermic peaks on heating correspond to phase transitions (melting, LC-LC, clearing). The peak onset temperature is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.[11]

  • POM Analysis:

    • Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

    • Position the slide on the hot stage of the POM.

    • Heat the sample slowly while observing it through the crossed polarizers.

    • Upon melting, the appearance of a birefringent, fluid texture indicates the formation of a liquid crystal phase. Nematic phases typically show a threaded or schlieren texture.[2]

    • Continue heating until the sample becomes completely dark (optically isotropic), which marks the clearing point or transition to the isotropic liquid.

    • Slowly cool the sample from the isotropic liquid state. The formation of LC textures upon cooling confirms the enantiotropic nature of the mesophase.[12] Correlate the transition temperatures observed on the hot stage with the peaks identified by DSC.

From Monomer to Polymer: Forming a Liquid Crystal Thermoset

The true utility of this compound lies in its ability to be polymerized. The terminal ethynyl groups can be cross-linked via thermal or catalytic processes. When this polymerization occurs while the material is in its liquid crystalline phase, the long-range molecular order of the LC phase is permanently locked into a rigid, solid polymer network.

Conceptual Pathway: Order to Solid-State Function

G A Monomer in Isotropic State Molecules randomly oriented High Temperature B Nematic Liquid Crystal Phase Molecules have long-range orientational order Intermediate Temperature A->B Cooling C Cross-Linked LC Thermoset Orientational order is permanently locked in a polymer network Cured at LC Temperature B->C Thermal/Catalytic Polymerization of Ethynyl Groups

Caption: From disordered monomer to an ordered, solid LC thermoset.

This process yields a material with the anisotropic optical and thermal properties of a liquid crystal, combined with the mechanical robustness and thermal stability of a thermoset polymer. These materials are highly valuable for applications requiring fixed optical properties, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhaling dust or vapors.[5]

  • Storage: Store in a cool, dry place away from ignition sources and oxidants.[5] For long-term stability, storage at 2-8°C in a tightly sealed container is recommended.[13]

Conclusion

This compound is a purpose-built molecule that serves as an exemplary precursor for advanced liquid crystalline materials. Its synthesis is reliably achieved through Sonogashira coupling, and its properties can be thoroughly investigated using standard analytical techniques. The strategic combination of a rigid biphenyl core with a reactive ethynyl group allows for the creation of highly ordered, cross-linked polymer networks. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and effectively utilize this versatile compound in the development of next-generation materials for electronics, optics, and beyond.

References

Methodological & Application

Synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl via Sonogashira Coupling: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a valuable building block in materials science and pharmaceutical development.[1][2] The protocol leverages the Sonogashira cross-coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3][4][5] This document offers a detailed, step-by-step experimental procedure, a thorough explanation of the reaction mechanism, guidance on parameter optimization, and essential safety protocols. The aim is to equip researchers with the technical knowledge and practical insights required to successfully synthesize this target compound with high yield and purity.

Introduction and Significance

This compound is an organic compound featuring a biphenyl core functionalized with an ethyl group and a terminal alkyne.[1] This unique combination of a flexible alkyl chain and a rigid, reactive ethynyl group makes it a highly sought-after intermediate in the synthesis of liquid crystals, conducting polymers, and complex pharmaceutical agents.[2][6] The formation of arylalkynes is a critical transformation in modern organic synthesis, and the Sonogashira coupling reaction stands as one of the most powerful methods to achieve this.[7][8]

Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction employs a dual-catalyst system of palladium and copper to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[6][9][10] Its key advantages, including high functional group tolerance, ambient temperature operation, and typically high yields, have led to its widespread application in the synthesis of complex molecules, natural products, and pharmaceuticals.[3][6][8] This guide details a reliable protocol for the synthesis of this compound, starting from 4-bromo-4'-ethyl-1,1'-biphenyl and a protected alkyne source.

Reaction Mechanism and Principles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: This cycle is responsible for the core cross-coupling event.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-bromo-4'-ethyl-1,1'-biphenyl) to form a Pd(II) intermediate.[11]

    • Transmetalation: The alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[12]

    • Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex undergoes reductive elimination to release the final product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[3]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide species.[9] This species is highly nucleophilic and readily participates in the transmetalation step with the palladium complex.[12]

The base plays the dual role of neutralizing the hydrogen halide byproduct formed during the reaction and facilitating the deprotonation of the alkyne.[3][13]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR' Pd_Aryl->Pd_Alkyne Transmetalation (from Cu Cycle) Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X Pd_Alkyne->CuX Regenerates Cu(I)X Product Product Ar-C≡CR' Pd_Alkyne->Product Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne R'C≡CH + Base BaseHX Base-HX Cu_Alkyne->Pd_Aryl Transfers Acetylide ArX Ar-X ArX->Pd0 Alkyne R'C≡CH Alkyne->CuX

Fig. 1: Simplified Sonogashira Catalytic Cycles

Detailed Experimental Protocol

This protocol describes the synthesis in two main stages: (A) The Sonogashira coupling of 4-bromo-4'-ethyl-1,1'-biphenyl with (trimethylsilyl)acetylene, and (B) The subsequent deprotection to yield the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
4-Bromo-4'-ethyl-1,1'-biphenylC₁₄H₁₃Br261.1658743-77-4Starting aryl halide.
(Trimethylsilyl)acetyleneC₅H₁₀Si98.221066-54-2Protected alkyne source.
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9013965-03-2Palladium catalyst.[10]
Copper(I) IodideCuI190.457681-65-4Co-catalyst.[10]
TriphenylphosphineP(C₆H₅)₃262.29603-35-0Ligand for palladium.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Base and solvent.[10]
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous solvent.
Tetrabutylammonium Fluoride (TBAF)C₁₆H₃₆FN261.46429-41-41M solution in THF for deprotection.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Saturated NH₄Cl solution---For work-up.
Brine---For washing.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Schlenk line (recommended)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Separatory funnel

Step-by-Step Synthesis Procedure

Workflow Fig. 2: Experimental Workflow cluster_coupling Part A: Sonogashira Coupling cluster_deprotection Part B: Deprotection & Purification arrow arrow A1 1. Assemble dry glassware under inert atmosphere (N₂/Ar) A2 2. Add 4-bromo-4'-ethylbiphenyl, Pd(PPh₃)₂Cl₂, CuI, PPh₃ A1->A2 A3 3. Add anhydrous THF and Triethylamine (TEA) A2->A3 A4 4. Degas the mixture (freeze-pump-thaw) A3->A4 A5 5. Add (Trimethylsilyl)acetylene via syringe A4->A5 A6 6. Heat reaction to 65°C and monitor by TLC A5->A6 B1 7. Cool reaction, quench with sat. NH₄Cl solution A6->B1 Once starting material is consumed B2 8. Extract with organic solvent (e.g., Ethyl Acetate) B1->B2 B3 9. Dry organic layer and concentrate in vacuo B2->B3 B4 10. Redissolve crude in THF, cool to 0°C B3->B4 B5 11. Add TBAF solution dropwise B4->B5 B6 12. Stir and monitor by TLC B5->B6 B7 13. Quench, extract, and dry B6->B7 B8 14. Purify by column chromatography B7->B8 B9 15. Characterize final product B8->B9

Fig. 2: Experimental Workflow

Part A: Synthesis of 4-Ethyl-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl

  • Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq, e.g., 2.61 g, 10 mmol), bis(triphenylphosphine)palladium(II) chloride (0.025 eq, 175 mg, 0.25 mmol), copper(I) iodide (0.05 eq, 95 mg, 0.5 mmol), and triphenylphosphine (0.05 eq, 131 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction. The use of anhydrous and anaerobic conditions is critical to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[14][15]

  • Solvent Addition: Under the inert atmosphere, add anhydrous THF (20 mL) and triethylamine (20 mL) via syringe. The amine acts as both the base and a co-solvent.[3]

  • Degassing: Stir the resulting suspension. For optimal results, degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Reagent Addition: Add (trimethylsilyl)acetylene (1.2 eq, 1.68 mL, 12 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 65°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting aryl bromide spot has been completely consumed.

Part B: Deprotection and Purification

  • Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is 4-ethyl-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

  • Deprotection Setup: Dissolve the crude product in THF (30 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Deprotection Reaction: Slowly add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 1.1 eq, 11 mL) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, monitoring the removal of the TMS group by TLC.

  • Work-up (Part 2): Quench the reaction with water (30 mL) and extract with dichloromethane (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[2]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons in the biphenyl system, and a singlet for the acetylenic proton.

  • ¹³C NMR: Expect distinct signals for the sp-hybridized carbons of the alkyne, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₆H₁₄ (206.29 g/mol ) should be observed.[2]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

Optimization and Troubleshooting

The success of the Sonogashira coupling can be sensitive to several parameters. The following table provides guidance for optimization.

ParameterRecommended RangeRationale & Troubleshooting
Pd Catalyst Loading 1-5 mol%Lower loading may lead to incomplete reaction. Higher loading increases cost and residual metal content. If the reaction stalls, a small additional charge of the catalyst can be beneficial.[16]
Cu(I) Co-catalyst Loading 2-10 mol%Essential for activating the alkyne. Too much copper can promote alkyne homocoupling. If homocoupling is a major issue, consider a copper-free protocol.[5]
Base Et₃N, DiPEA, PiperidineAn amine base is standard.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially in copper-free systems, but may require different solvents (e.g., DMF).[3]
Solvent THF, DMF, Toluene, AcetonitrileThe choice depends on substrate solubility and reaction temperature. Anhydrous, deoxygenated solvents are crucial.[10]
Temperature Room Temp. to 80°CAryl bromides typically require heating (50-80°C), whereas more reactive aryl iodides can often react at room temperature.[3] Higher temperatures can sometimes lead to side product formation.[11]
Ligand PPh₃, XPhos, etc.Triphenylphosphine is a standard, cost-effective ligand. For challenging substrates (e.g., sterically hindered or electron-rich halides), more sophisticated, bulky, and electron-rich phosphine ligands can improve catalytic activity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Chemicals: All reagents should be handled in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and direct contact with skin.[2] Palladium compounds are toxic and should be handled with care. Triethylamine is volatile and has a strong odor.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere. This not only improves reaction efficiency but also mitigates the risks associated with potentially pyrophoric intermediates.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual catalysts, according to institutional and local environmental regulations. Heavy metal waste (palladium, copper) should be collected separately.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed protocol for the synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a key building block in materials science and medicinal chemistry, via the Suzuki-Miyaura coupling of an aryl halide with an alkynylboronic acid derivative.

The targeted synthesis of biaryl compounds with diverse functionalities, such as the ethyl and ethynyl groups in the target molecule, showcases the versatility of the Suzuki-Miyaura coupling. The reaction's mild conditions and the stability of the organoboron reagents contribute to its widespread adoption.[3][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol to ensure reproducible and high-yielding results.

Reaction Principle and Mechanistic Overview

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-ethyl-iodobenzene with a suitable 4-ethynylphenylboron reagent. The catalytic cycle, a hallmark of many cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-ethyl-iodobenzene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl, due to the decreasing bond dissociation energies of the carbon-halogen bond.[1]

  • Transmetalation: The organoboron reagent, activated by a base, then undergoes transmetalation with the palladium(II) intermediate. The base is essential for the activation of the boronic acid, enhancing the nucleophilicity of the organic group to be transferred to the palladium center.[2][8]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the desired biaryl product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][6][7]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Ethyl-1-iodobenzene≥98%Commercially AvailableStore under inert atmosphere.
4-Ethynylphenylboronic acid pinacol ester≥97%Commercially AvailableMore stable than the corresponding boronic acid.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableAir and moisture sensitive.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableDegassed prior to use.
WaterDeionizedLaboratory SupplyDegassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Brine (saturated NaCl solution)-Laboratory PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially AvailableFor drying.
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-ethyl-1-iodobenzene (1.0 mmol, 232 mg), 4-ethynylphenylboronic acid pinacol ester (1.2 mmol, 271 mg), and potassium carbonate (3.0 mmol, 414 mg).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • In a separate flask, prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL total). Degas the solvent by bubbling with an inert gas for at least 30 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask containing the solids.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 6-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[2]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: 4-Ethyl-1-iodobenzene 4-Ethynylphenylboronic acid pinacol ester K₂CO₃ Pd(dppf)Cl₂ B Purge with Inert Gas (N₂ or Ar) A->B C Add Degassed Dioxane/Water (4:1) B->C D Heat to 90 °C and Stir for 6-8h C->D E Monitor by TLC or LC-MS D->E F Cool to RT and Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over MgSO₄ and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion and Causality Behind Experimental Choices

Choice of Aryl Halide: 4-Ethyl-1-iodobenzene is selected as the aryl halide. Aryl iodides are generally more reactive in the oxidative addition step compared to bromides or chlorides, often leading to higher yields and faster reaction times under milder conditions.

Organoboron Reagent: The pinacol ester of 4-ethynylphenylboronic acid is used instead of the free boronic acid. Boronic acid pinacol esters exhibit greater stability, are less prone to protodeboronation (a common side reaction), and are often easier to handle and purify than their corresponding boronic acids.[9]

Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] This class of ligands has been shown to be effective for a wide range of substrates, including those that are sterically hindered or electronically deactivated.

Base and Solvent System: A combination of potassium carbonate (K₂CO₃) as the base and a dioxane/water solvent system is employed. The base is crucial for the transmetalation step, activating the boronic ester.[8] The aqueous-organic solvent mixture enhances the solubility of both the organic substrates and the inorganic base, facilitating the reaction. The presence of water is often beneficial for the transmetalation step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is handled under inert conditions. Use a freshly opened bottle or a glovebox for dispensing.
Insufficient degassingThoroughly degas the solvent and the reaction vessel to remove oxygen, which can deactivate the palladium catalyst.
Impure reagentsUse high-purity starting materials. Purify if necessary.
Formation of Homocoupling Product Presence of oxygenImprove degassing procedures.
Pd(II) species in the reaction mixtureEnsure the use of a high-quality Pd(0) precursor or a precatalyst that readily forms the active Pd(0) species.[6]
Protodeboronation of Boronic Ester Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Presence of acidic impuritiesEnsure the base is of good quality and used in sufficient excess.

Conclusion

The Suzuki-Miyaura coupling provides a highly effective and reliable method for the synthesis of this compound. The protocol detailed in these application notes is optimized for high yield and reproducibility, leveraging a well-defined catalyst system and reaction conditions. By understanding the underlying principles and the rationale behind the choice of reagents, researchers can successfully apply and adapt this methodology for the synthesis of a wide range of functionalized biaryl compounds.

References

Application Note: Polymerization of 4-Ethyl-4'-ethynyl-1,1'-biphenyl for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the polymerization of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a specialized monomer for creating high-performance conjugated polymers. We detail two robust polymerization methodologies: Rhodium-catalyzed coordination polymerization for linear, stereoregular polymers and Glaser-Hay oxidative coupling for the synthesis of polydiacetylenes. This note covers monomer quality control, detailed step-by-step polymerization protocols, and comprehensive polymer characterization techniques, including GPC, NMR, and TGA. The protocols and insights provided herein are designed to enable researchers in materials science and drug development to reliably synthesize and evaluate novel polymers based on this versatile biphenyl monomer.

Introduction: Monomer Significance and Potential

This compound is an aromatic monomer featuring a rigid biphenyl core, a polymerizable terminal alkyne (ethynyl) group, and a solubilizing ethyl group. This unique combination of moieties makes it a compelling building block for advanced polymers.[1]

  • Rigid Biphenyl Core: Contributes to high thermal stability and mechanical robustness in the resulting polymer. Polymers incorporating this structure, such as poly(phenylene ethynylene)s, are known for their stability.[2][3]

  • Ethynyl Group: Serves as the active site for polymerization, enabling the formation of a conjugated polymer backbone. This conjugation is the source of potentially valuable electronic and optical properties.[4]

  • Ethyl Group: Enhances solubility of both the monomer and the resulting polymer in common organic solvents, which is critical for processing and characterization.[5]

Polymers derived from this monomer, herein referred to as poly(this compound) or PEEB, are expected to exhibit properties suitable for applications in organic electronics (OLEDs, OPVs), gas separation membranes, and as precursors for advanced carbon materials.[1]

Monomer Specifications and Quality Control

The success of the polymerization is critically dependent on the purity of the monomer. Commercially available this compound should be rigorously tested before use.[6] The primary synthetic route to this monomer is the Sonogashira coupling, which can leave trace palladium or copper catalyst residues that may interfere with subsequent polymerization reactions.[4][7][8][9][10]

Table 1: Monomer Specifications

PropertyValueQC MethodRationale
Chemical Formula C₁₆H₁₄-Confirms elemental composition.[6][11]
Molecular Weight 206.29 g/mol Mass Spec (MS)Verification of molecular identity.[11]
Appearance Colorless to pale yellow solidVisual InspectionGross indicator of purity; significant color may suggest impurities.[11]
Purity > 97%¹H NMR, GC-MSEssential for achieving high molecular weight and avoiding side reactions.
Melting Point ~85-88 °CDSC or MP ApparatusA sharp melting point indicates high purity.[11]
Solubility Soluble in THF, Toluene, CH₂Cl₂Benchtop TestCritical for selecting the appropriate reaction solvent.[11]

Protocol: Monomer Purity Verification by ¹H NMR

  • Dissolve ~5-10 mg of the monomer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.09 (s, 1H, ethynyl proton, -C≡C-H )

    • ~7.60-7.20 (m, 8H, aromatic protons of the biphenyl core)

    • ~2.70 (q, 2H, ethyl methylene, -CH₂ CH₃)

    • ~1.25 (t, 3H, ethyl methyl, -CH₂CH₃ )

  • Analysis: The absence of significant impurity peaks and the correct integration ratios are paramount. Pay close attention to the region where solvent or grease peaks may appear. The sharp singlet of the terminal alkyne proton is a key indicator of monomer integrity.

Polymerization Methodologies

We present two distinct and reliable methods for the polymerization of this compound. The choice of method will depend on the desired polymer architecture and properties.

Method A: Rhodium-Catalyzed Coordination Polymerization

This method is the preferred route for synthesizing high molecular weight, linear, and stereoregular (cis-transoidal) polyacetylenes.[12] Rhodium(I) complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), are highly effective catalysts for the polymerization of monosubstituted acetylenes.[12][13] The mechanism involves the coordination and insertion of the alkyne monomer into the rhodium-carbon bond.[14][15][16]

Protocol: Synthesis of PEEB via Rh-Catalysis

  • Safety: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous.

  • Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under vacuum.

  • Reagent Preparation:

    • In the Schlenk flask, dissolve this compound (500 mg, 2.42 mmol) in anhydrous toluene (10 mL).

    • In a separate vial inside a glovebox, prepare the catalyst solution by dissolving [Rh(cod)Cl]₂ (6.0 mg, 0.012 mmol, 0.5 mol%) in anhydrous toluene (2 mL).

  • Polymerization:

    • Heat the monomer solution to 30 °C in a thermostatically controlled oil bath.

    • Using a gas-tight syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution.

    • A rapid increase in viscosity and a color change are typically observed.

    • Allow the reaction to proceed for 2 hours at 30 °C.

  • Termination and Purification:

    • Quench the reaction by adding 1 mL of methanol.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing 200 mL of vigorously stirring methanol.

    • A fibrous or powdered solid will form. Collect the polymer by filtration.

    • Wash the collected polymer with fresh methanol (3 x 30 mL).

    • Dry the polymer under vacuum at 40 °C to a constant weight.

Method B: Glaser-Hay Oxidative Coupling

The Glaser-Hay coupling is a classic method for the oxidative dimerization of terminal alkynes to form symmetrical 1,3-diynes.[17][18][19] When applied as a polymerization technique, it yields a polymer with a polydiacetylene backbone. This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (usually oxygen from air).[17][20][21]

Protocol: Synthesis of PEEB via Glaser-Hay Coupling

  • Safety: Perform in a well-ventilated fume hood.

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (500 mg, 2.42 mmol), Copper(I) chloride (24 mg, 0.24 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.36 mL, 2.42 mmol).

  • Solvent Addition: Add 20 mL of chlorobenzene to dissolve the reactants.

  • Reaction Initiation:

    • Fit the flask with a reflux condenser.

    • Bubble a gentle stream of air through the solution via a needle submerged in the reaction mixture.

    • Heat the reaction to 80 °C and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the monomer. The reaction is typically complete within 12-24 hours.

    • Cool the reaction to room temperature.

    • Pour the mixture into 200 mL of methanol containing 5 mL of concentrated HCl to precipitate the polymer and dissolve copper salts.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized PEEB.

Table 2: Summary of Expected Polymer Properties

PropertyMethod A (Rh-Catalyzed)Method B (Glaser-Hay)Characterization Technique
Backbone Structure Polyacetylene (alternating double bonds)Polydiacetylene (-C≡C-C≡C-)¹³C NMR, FT-IR
Avg. Molecular Wt. (Mn) 10,000 - 100,000+ g/mol 2,000 - 15,000 g/mol GPC/SEC
Polydispersity (PDI) 1.5 - 3.02.0 - 4.0GPC/SEC
Thermal Stability (Td5) > 250 °C> 280 °CTGA
Appearance Yellow to dark red powderOrange to brown powderVisual Inspection
Molecular Weight Determination by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution to determine molecular weight distribution.[22][23]

Protocol: GPC Analysis

  • Sample Preparation: Prepare a dilute solution of the polymer (~1 mg/mL) in a suitable solvent like THF. Ensure the polymer is fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter.

  • Instrumentation:

    • Solvent/Mobile Phase: THF

    • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

    • Detector: Refractive Index (RI) and/or UV-Vis detector.

    • Calibration: Use polystyrene standards for relative molecular weight determination. For absolute molecular weight, a multi-angle light scattering (MALS) detector is required.[24]

  • Analysis: The output chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[22] A lower PDI indicates a more uniform distribution of polymer chain lengths.

Structural Confirmation by NMR Spectroscopy

NMR provides detailed information about the polymer's structure.[25]

¹H NMR: Polymer spectra will show broad peaks compared to the monomer. Key indicators of successful polymerization are the significant reduction or complete disappearance of the sharp terminal alkyne proton signal (~3.09 ppm) and the appearance of a broad signal for the new vinyl proton in the polymer backbone (typically ~5.8-6.5 ppm for Rh-catalyzed polymers). The aromatic and ethyl group signals will remain but will be broadened.

¹³C NMR: The disappearance of the monomer's terminal alkyne carbons (~84 and 77 ppm) and the appearance of new sp² carbon signals from the conjugated backbone (~120-145 ppm) confirm polymerization.

Thermal Stability Analysis by TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability.

Protocol: TGA Analysis

  • Place 5-10 mg of the dry polymer in an alumina TGA pan.

  • Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5). The high aromatic content of PEEB is expected to result in high thermal stability and significant char yield at high temperatures.[26][27]

Workflow Diagrams

Diagram 1: General Experimental Workflow This diagram illustrates the overall process from monomer validation to final polymer analysis.

G cluster_qc Monomer Quality Control cluster_poly Polymerization cluster_purify Purification cluster_char Polymer Characterization Monomer 4-Ethyl-4'-ethynyl- 1,1'-biphenyl QC Purity Check (NMR, GC-MS) Monomer->QC Verify >97% MethodA Method A: Rh-Catalysis QC->MethodA MethodB Method B: Glaser-Hay QC->MethodB Precipitation Precipitation in Methanol MethodA->Precipitation MethodB->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Mw, Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA G Start Prepare Schlenk Flask (Oven-dried, under N2) MonomerSol Dissolve Monomer in Anhydrous Toluene Start->MonomerSol Reaction Inject Catalyst into Monomer Solution at 30°C MonomerSol->Reaction CatalystPrep Prepare Catalyst Solution ([Rh(cod)Cl]2 in Toluene) in Glovebox CatalystPrep->Reaction Polymerization Stir for 2 hours (Viscosity increases) Reaction->Polymerization Quench Quench with Methanol Polymerization->Quench End Proceed to Purification Quench->End

References

Application Notes and Protocols for the Utilization of 4-Ethyl-4'-ethynyl-1,1'-biphenyl in OLED Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

For Technical Support, Contact: --INVALID-LINK--

Introduction: The Strategic Role of Functionalized Biphenyls in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and greater design flexibility compared to traditional liquid crystal displays. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their emissive and charge-transport layers. The biphenyl scaffold is a foundational component in many high-performance OLED materials due to its rigid structure and wide energy gap, which are conducive to achieving deep blue emission and high triplet energies for efficient phosphorescence.[1]

This document provides detailed application notes and protocols for the use of 4-Ethyl-4'-ethynyl-1,1'-biphenyl , a specialized biphenyl derivative, in the fabrication of OLED devices. This molecule is strategically functionalized with an ethyl group to enhance solubility and film morphology, and an ethynyl group to modulate its electronic properties and potentially serve as a reactive site for polymerization or cross-linking.[1][2][3] These characteristics make it a promising candidate for use as a blue fluorescent emitter or a stable host material in the emissive layer (EML) of an OLED.

The following sections will provide a comprehensive guide for researchers and scientists on the material properties, synthesis, and step-by-step protocols for integrating this compound into OLEDs via both solution-processing and vacuum thermal evaporation techniques.

Material Profile: this compound

The unique combination of an ethyl and an ethynyl group on the biphenyl core imparts a set of properties that are highly relevant for OLED applications.

PropertyValueSource
Chemical Formula C₁₆H₁₄[2]
Molecular Weight 206.29 g/mol [2]
CAS Number 477587-89-6[1][2]
Appearance Colorless to pale yellow crystalline solid[2]
Solubility Soluble in organic solvents such as ether, methylene chloride, and benzene.[2]
Melting Point Approx. 85-88 °C[2]
Boiling Point Approx. 383 °C[2]
Purity >97%

Note: The HOMO/LUMO levels and Photoluminescence Quantum Yield (PLQY) are not yet experimentally determined for this specific compound. However, based on similar ethynyl-biphenyl derivatives, the emission is expected to be in the blue region of the spectrum.

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be accomplished through established organometallic cross-coupling reactions. The Sonogashira coupling is a particularly effective method.[1]

Representative Synthesis Protocol (Sonogashira Coupling)
  • Starting Materials: 4-bromo-4'-ethylbiphenyl and ethynyltrimethylsilane (TMS-acetylene).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst like CuI.

  • Solvent and Base: An amine base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

  • Deprotection: The resulting TMS-protected biphenyl is then deprotected using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base like potassium carbonate in methanol to yield the terminal alkyne.

  • Purification: The final product is purified using column chromatography on silica gel.

OLED Device Fabrication Protocols

This compound can be incorporated into OLED devices through either solution-processing or vacuum thermal evaporation, depending on the desired device architecture and available equipment.

Protocol 1: Solution-Processed OLED Fabrication

The ethyl group on the biphenyl core is expected to enhance solubility, making this compound well-suited for solution-based fabrication methods like spin-coating.[4]

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
  • Dry the substrates with a stream of high-purity nitrogen.
  • Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function and promote adhesion of the subsequent layer.

2. Hole Injection Layer (HIL) Deposition:

  • Prepare a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
  • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
  • Anneal the substrates on a hotplate at 120-150°C for 15-20 minutes in a nitrogen-filled glovebox to remove residual water.

3. Emissive Layer (EML) Deposition:

  • Prepare a solution of this compound (as the emitter) and a suitable host material (e.g., PVK or TAPC) in a high-purity organic solvent (e.g., toluene or chlorobenzene). The doping concentration of the emitter typically ranges from 1-10 wt%.
  • Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 40-60 nm).
  • Anneal the substrate at 80-100°C for 10 minutes to remove the solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
  • Deposit an electron transport layer, such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), with a thickness of 30-50 nm.
  • Deposit a thin layer of an electron injection material like lithium fluoride (LiF) (0.5-1 nm).
  • Deposit a metal cathode, typically aluminum (Al), with a thickness of 100-150 nm.

5. Encapsulation:

  • To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.

Protocol 2: Vacuum Thermal Evaporation OLED Fabrication

For multilayer device architectures and high-purity films, vacuum thermal evaporation is the preferred method.

1. Substrate Preparation:

  • Follow the same substrate cleaning and pre-treatment steps as in the solution-processing protocol.

2. Organic and Metal Layer Deposition:

  • Place the cleaned ITO substrates in a high-vacuum thermal evaporator.
  • Sequentially deposit the following layers at a deposition rate of 0.1-0.2 nm/s:
  • Hole Injection Layer (HIL): e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile), ~10 nm.
  • Hole Transport Layer (HTL): e.g., NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine), ~40 nm.
  • Emissive Layer (EML): Co-evaporate this compound as the guest emitter with a host material like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl). The doping concentration is controlled by the relative deposition rates. A typical EML thickness is 20-30 nm.
  • Electron Transport Layer (ETL): e.g., TPBi, ~30-50 nm.
  • Electron Injection Layer (EIL): LiF, ~1 nm.
  • Cathode: Al, ~100-150 nm.

3. Encapsulation:

  • Encapsulate the device as described in the solution-processing protocol.

Workflow Diagrams

cluster_solution Solution Processing Workflow sub_prep_sol Substrate Cleaning & UV-Ozone hil_sol Spin-coat PEDOT:PSS sub_prep_sol->hil_sol eml_sol Spin-coat EML (Host + Emitter) hil_sol->eml_sol anneal_sol Anneal eml_sol->anneal_sol evap_sol ETL, EIL, Cathode Evaporation anneal_sol->evap_sol encap_sol Encapsulation evap_sol->encap_sol

Caption: Workflow for solution-processed OLED fabrication.

cluster_vacuum Vacuum Evaporation Workflow sub_prep_vac Substrate Cleaning & UV-Ozone hil_htl_vac Deposit HIL & HTL sub_prep_vac->hil_htl_vac eml_vac Co-deposit EML hil_htl_vac->eml_vac etl_eil_vac Deposit ETL & EIL eml_vac->etl_eil_vac cathode_vac Deposit Cathode etl_eil_vac->cathode_vac encap_vac Encapsulation cathode_vac->encap_vac cluster_device OLED Device Stack Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (e.g., TPBi) ETL->EIL EML EML (Host: this compound) EML->ETL HTL HTL (e.g., NPB) HTL->EML HIL HIL (e.g., PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

References

Application Notes & Protocols: Formulation of High-Performance Liquid Crystal Mixtures Utilizing 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the formulation and characterization of liquid crystal (LC) mixtures incorporating 4-Ethyl-4'-ethynyl-1,1'-biphenyl. This compound, with its rigid biphenyl core, terminal ethyl group, and reactive ethynyl functionality, serves as a critical component for tuning the mesomorphic and electro-optical properties of nematic and other liquid crystal phases. We will delve into the rationale behind its selection, detailed safety protocols, step-by-step formulation procedures, and essential characterization techniques. The methodologies outlined herein are designed to be self-validating, ensuring reproducible and reliable results for applications ranging from advanced display technologies to novel biosensors.

Introduction: The Role of this compound in Liquid Crystal Formulations

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] The design of LC mixtures with specific properties—such as a broad operating temperature range, high birefringence, and specific dielectric anisotropy—is a cornerstone of materials science. The molecular structure of the constituent compounds is paramount to achieving these desired characteristics.

This compound (CAS: 477587-89-6) is a calamitic (rod-shaped) molecule prized for its contribution to liquid crystal mixtures.[2][3] Its key structural features include:

  • A Rigid Biphenyl Core: This provides the necessary structural anisotropy to promote the formation of liquid crystalline phases (mesophases).[4]

  • An Ethyl Group (-C₂H₅): This flexible tail influences the melting point and viscosity of the mixture.

  • An Ethynyl Group (-C≡CH): This terminal group is of particular interest. Its triple bond enhances the molecule's polarizability and can increase π-π stacking interactions between molecules, which often leads to an increase in birefringence and modification of the dielectric anisotropy.[5][6]

The combination of these features makes it a versatile component for creating stable, high-performance nematic liquid crystal mixtures.[2][7]

cluster_mol Molecular Structure of this compound Ethyl Ethyl Group (-C₂H₅) Biphenyl Rigid Biphenyl Core Ethyl->Biphenyl Influences Melting Point Ethynyl Ethynyl Group (-C≡CH) Biphenyl->Ethynyl Provides Anisotropy

Caption: Key functional groups of the title compound.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical properties of each component is critical for predictive formulation.

PropertyValueSource
CAS Number 477587-89-6[5][8]
Molecular Formula C₁₆H₁₄[2][8]
Molecular Weight 206.29 g/mol [2][8]
Appearance Colorless to pale yellow crystalline solid[2]
Melting Point Approx. 85-88 °C[2]
Solubility Soluble in common organic solvents (e.g., methylene chloride, benzene, ether); Insoluble in water.[2][9]
Purity >97% (typical for research grade)

Safety and Handling Protocols

Working with biphenyl and ethynyl derivatives requires strict adherence to safety protocols. The primary hazards are inhalation of dust, skin contact, and eye contact.[10]

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[10][12]

3.2. Handling and Storage

  • Handling: Avoid generating dust. Weigh the compound in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C for long-term stability).[12] Keep away from strong oxidizing agents.[12]

3.3. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11][12][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

Protocol: Formulation of a Nematic Liquid Crystal Mixture

This protocol describes the formulation of a multi-component nematic liquid crystal mixture designed to have a broad mesophase range at ambient temperatures. The principle involves creating a eutectic mixture, where the melting point of the mixture is lower than that of its individual components.[14]

4.1. Rationale and Component Selection Our goal is to create a stable nematic phase around room temperature. We will use a well-characterized host mixture and add this compound as a dopant to modulate its properties. A common host is a mixture of cyanobiphenyls, such as 5CB (4-cyano-4'-pentylbiphenyl), known for its strong nematic tendencies.

Example Formulation:

  • Host Component A: 4-cyano-4'-pentylbiphenyl (5CB) - Promotes nematic phase.

  • Host Component B: 4-cyano-4'-heptylbiphenyl (7CB) - Broadens nematic range.

  • Dopant: this compound - To potentially increase birefringence and stability.

4.2. Materials and Equipment

  • This compound (solid)

  • Host liquid crystal components (e.g., 5CB, 7CB)

  • Analytical balance (±0.01 mg precision)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Hot plate with magnetic stirring capability

  • Small magnetic stir bar

  • Temperature controller/thermometer

  • Inert gas supply (Nitrogen or Argon)

4.3. Step-by-Step Formulation Protocol

  • Calculate Molar Ratios and Mass:

    • Define the target molar percentage (mol%) for each component. For this example, let's target a mixture with 5 mol% of this compound.

    • Example Calculation for a 1g total mixture:

      • Target: 47.5 mol% 5CB, 47.5 mol% 7CB, 5.0 mol% Dopant.

      • Molar Masses: 5CB (249.36 g/mol ), 7CB (277.41 g/mol ), Dopant (206.29 g/mol ).

      • Calculate weighted average molar mass: (0.475 * 249.36) + (0.475 * 277.41) + (0.05 * 206.29) = 260.18 g/mol.

      • Calculate mass of each component:

        • Mass 5CB = (1g * 0.475 * 249.36) / 260.18 = 0.455 g

        • Mass 7CB = (1g * 0.475 * 277.41) / 260.18 = 0.506 g

        • Mass Dopant = (1g * 0.05 * 206.29) / 260.18 = 0.039 g

  • Weighing Components:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully add the calculated mass of the solid component (this compound) to the vial. Record the exact mass.

    • Add the calculated masses of the liquid components (5CB, 7CB) to the same vial. Record the exact masses.

  • Mixing and Homogenization:

    • Add a small magnetic stir bar to the vial.

    • Place the vial on a hot plate.

    • Heat the mixture gently to a temperature approximately 10-20°C above the highest clearing point (nematic-to-isotropic transition temperature) of the individual components. This ensures all components are in the isotropic (liquid) phase for complete mixing.[3]

    • Stir the mixture at a moderate speed (e.g., 300 RPM) for at least 1-2 hours to ensure a homogenous solution. A gentle purge with an inert gas can prevent oxidation if heating for extended periods.

    • Causality: Heating to the isotropic phase is critical because in this state, the molecules are randomly oriented, allowing for complete and uniform dissolution of all components.[3]

  • Cooling and Storage:

    • Turn off the heat and allow the mixture to cool slowly to room temperature while still stirring. This slow cooling helps prevent phase separation.

    • Once at room temperature, cap the vial tightly.

    • For final homogenization, use a vortex mixer for 1-2 minutes.

    • Store the vial in a dark, cool place.

start_end start_end process process decision decision data data A Start: Define Target Molar Ratios B Calculate Mass of Each Component A->B C Weigh Solid & Liquid Components into Vial B->C D Add Stir Bar & Heat Above Clearing Point C->D E Stir for 1-2 Hours for Homogenization D->E F Slowly Cool to Room Temperature E->F G Vortex for Final Homogenization F->G H End: Store Mixture in Cool, Dark Place G->H

Caption: Workflow for liquid crystal mixture formulation.

Protocol: Characterization of the Formulated Mixture

Characterization is essential to validate the formulation and determine the physical properties of the new mixture.

5.1. Phase Transition Temperature Determination This protocol uses Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to identify mesophases and their transition temperatures.[15][16]

  • Equipment:

    • Polarized Optical Microscope with a hot stage and temperature controller.

    • Differential Scanning Calorimeter (DSC).

    • Clean glass slides and coverslips.

  • POM Protocol:

    • Place a small drop of the formulated LC mixture onto a clean glass slide.

    • Place a coverslip over the drop and gently press to create a thin film.

    • Position the slide on the microscope's hot stage.

    • Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).

    • Slowly cool the sample (e.g., at 1-2°C/min).

    • Observe the sample through the microscope. Note the temperature at which birefringent textures appear. This is the Clearing Point (Tₙᵢ), or nematic-isotropic transition.

    • Continue cooling and note the temperatures of any other phase changes (e.g., nematic to smectic, or nematic to crystal). These transitions are identified by distinct changes in the optical texture.[15]

  • DSC Protocol:

    • Calibrate the DSC instrument with a standard (e.g., Indium).

    • Hermetically seal a small amount (5-10 mg) of the LC mixture in an aluminum pan.

    • Place the pan in the DSC cell.

    • Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10°C/min) over the expected temperature range.

    • The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) on the DSC thermogram. The peak onset temperature is typically recorded as the transition temperature.[15]

5.2. Electro-Optical Characterization Measuring properties like birefringence (Δn) is crucial for display applications.

  • Equipment:

    • Abbe refractometer with a sodium lamp (λ = 589 nm) and polarizers.[17]

    • Temperature-controlled sample holder.

  • Birefringence (Δn) Protocol:

    • Calibrate the refractometer.

    • Apply a small amount of the LC mixture to the prism of the refractometer.

    • To measure the extraordinary refractive index (nₑ), align the LC molecules parallel to the light polarization using an alignment layer or an external field.

    • To measure the ordinary refractive index (nₒ), align the LC molecules perpendicular to the light polarization.

    • Birefringence is the difference between these two values: Δn = nₑ - nₒ .

    • Perform measurements at a controlled temperature, as refractive indices are temperature-dependent.

References

Application Notes & Protocols: 4-Ethyl-4'-ethynyl-1,1'-biphenyl as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a bifunctional organic compound that has emerged as a pivotal building block in synthetic chemistry. Its unique structure, featuring a rigid biphenyl core, a reactive terminal alkyne, and a solubilizing ethyl group, makes it an exceptionally versatile reagent. These notes detail its applications in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cycloadditions, with a focus on synthesizing advanced materials and complex molecules relevant to drug discovery. We present field-proven protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound (CAS No. 477587-89-6) is a specialized reagent whose value lies in the orthogonal reactivity of its constituent parts.[1][2] The molecule consists of a para-substituted biphenyl scaffold, which imparts rigidity, thermal stability, and unique electronic properties.[3] One phenyl ring is functionalized with a terminal ethynyl (alkyne) group, a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The other ring bears an ethyl group, which enhances solubility in common organic solvents, a practical advantage over unsubstituted analogs.[1]

This combination of a rigid core and reactive handles makes it a prime candidate for constructing complex architectures such as conjugated polymers, organic electronics (like OLEDs), and liquid crystals.[1][4] In medicinal chemistry, the biphenyl moiety is a known pharmacophore, and the alkyne group serves as a versatile anchor for diversification through reactions like "click chemistry".[5][6]

Physicochemical & Structural Properties

A clear understanding of the molecule's properties is essential for its effective use. The data below is compiled from authoritative sources.[1][2][7]

PropertyValueSource(s)
CAS Number 477587-89-6[1][2]
Molecular Formula C₁₆H₁₄[1][2]
Molecular Weight 206.28 g/mol [1][2]
Appearance Colorless to pale yellow crystalline solid
Melting Point ~85-88 °C[8]
Boiling Point ~317-383 °C at 760 mmHg[7]
Solubility Soluble in ether, dichloromethane, benzene, toluene[5]
IUPAC Name 1-ethyl-4-(4-ethynylphenyl)benzene[1][2]
SMILES CCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C[1]

Core Synthetic Applications & Methodologies

The utility of this compound stems from the predictable and high-yielding reactivity of its terminal alkyne. We will focus on three cornerstone reactions that leverage this functionality: Sonogashira Coupling, Suzuki Coupling (of its precursor), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Overview: From Building Block to Final Product

The following diagram illustrates a typical synthetic workflow where this compound is employed to generate diverse molecular structures.

G cluster_0 Reagent Preparation cluster_1 Core Reactions cluster_2 Product Classes A This compound (Building Block) B Sonogashira Coupling (+ Aryl Halide) A->B Select Reaction Pathway C Click Chemistry (CuAAC) (+ Organic Azide) A->C Select Reaction Pathway D Alkynylation (+ Indole/Carbazole) A->D Select Reaction Pathway E Tolane-Based Liquid Crystals / OLEDs B->E F 1,2,3-Triazole Linked Bioconjugates / Drug Analogs C->F G Functionalized Heterocycles D->G

Caption: Synthetic pathways using this compound.

Sonogashira Cross-Coupling: Crafting Extended Conjugated Systems

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[9][10] This reaction is paramount for synthesizing diarylacetylenes (tolanes), which are fundamental components of liquid crystals and conjugated polymers.[4][11] this compound serves as the alkyne component, extending its rigid biphenyl core.

Causality & Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.[12][13] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt coordinates with the terminal alkyne, and in the presence of an amine base, forms a copper acetylide intermediate.[14] This acetylide then undergoes transmetalation to the palladium complex. The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[12] The choice of a mild amine base (like triethylamine or diisopropylamine) is crucial to avoid side reactions while facilitating both the copper acetylide formation and scavenging the H-X byproduct.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X (Oxidative Addition) Pd0->Pd_complex Ar-X Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡C-R Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR (Copper Acetylide) CuX->Cu_acetylide R-C≡C-H, Base Cu_acetylide->Pd_complex Connects Cycles Cu_acetylide->CuX Transmetalation

Caption: Simplified Sonogashira coupling catalytic cycles.

Protocol 1: Synthesis of a Tolane-Based Liquid Crystal Precursor

This protocol describes the coupling of this compound with 4-iodobenzonitrile to synthesize a molecule with a structure conducive to forming nematic liquid crystal phases.[11]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 4-Iodobenzonitrile (1.05 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

    • Copper(I) iodide [CuI] (0.04 eq)

    • Triethylamine (TEA), anhydrous (5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Standard Schlenk line glassware and inert atmosphere (Argon or N₂)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 206 mg, 1.0 mmol) and 4-iodobenzonitrile (240 mg, 1.05 mmol).

    • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol). The use of pre-catalyst Pd(II) is common; it is reduced in situ to the active Pd(0) species.

    • Solvent & Base: Add anhydrous THF (10 mL) and anhydrous triethylamine (0.7 mL, 5.0 mmol) via syringe. The solvent choice (THF/TEA) ensures solubility of all components and provides the necessary basic medium.

    • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

    • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues and amine salts.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Suzuki Cross-Coupling: A Route to the Biphenyl Core

While this compound is a product of coupling, understanding its synthesis via Suzuki coupling is critical for appreciating its role as a building block. The Suzuki reaction creates a C(sp²)-C(sp²) bond between an organoboron species and an organic halide, and is a primary method for constructing the biphenyl core itself.[15][16] A common precursor, 4-bromo-4'-ethyl-1,1'-biphenyl, can be coupled with an ethynylboronate ester or synthesized and then subjected to Sonogashira coupling.

Protocol 2: Synthesis of 4-Ethyl-4'-bromo-1,1'-biphenyl

This protocol demonstrates the synthesis of a key intermediate for the title compound.[17][18]

  • Reagents & Materials:

    • 1,4-Dibromobenzene (1.0 eq)

    • 4-Ethylphenylboronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene and Water (4:1 v/v mixture)

    • Standard reflux apparatus

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask, combine 1,4-dibromobenzene (2.36 g, 10 mmol), 4-ethylphenylboronic acid (1.65 g, 11 mmol), and Pd(PPh₃)₄ (347 mg, 0.3 mmol).

    • Solvent & Base: Add toluene (40 mL) and a solution of K₂CO₃ (2.76 g, 20 mmol) in water (10 mL). The biphasic system with a phase-transfer effect is common, and the base is essential for activating the boronic acid for transmetalation.[15]

    • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12 hours under a nitrogen atmosphere.

    • Workup: Cool the reaction. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Remove the solvent in vacuo. Purify the residue by column chromatography (hexane) to isolate 4-ethyl-4'-bromo-1,1'-biphenyl. This product can then be used in a Sonogashira reaction with a protected alkyne (e.g., ethynyltrimethylsilane) to yield the title compound.[3]

CuAAC "Click Chemistry": Forging Stable Triazole Linkages

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[6][19] This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[20] Its bio-orthogonality, reliability, and mild reaction conditions have made it invaluable in drug discovery, bioconjugation, and materials science.[19][21][22]

Causality & Mechanistic Insight: The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) activates the terminal alkyne, facilitating a [3+2] cycloaddition with the organic azide. The resulting triazole linkage is exceptionally stable to metabolic degradation, hydrolysis, and redox processes, making it an excellent linker in medicinal chemistry.[20]

G cluster_0 Reaction Conditions A This compound (Alkyne) C Cu(II)SO₄ Sodium Ascorbate t-BuOH / H₂O B Organic Azide (R-N₃) D 1,4-Disubstituted 1,2,3-Triazole Product C->D [3+2] Cycloaddition

Caption: Workflow for a CuAAC "Click" reaction.

Protocol 3: Synthesis of a Biphenyl-Triazole Conjugate

This protocol details the conjugation of this compound with benzyl azide as a model reaction.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Benzyl azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.1 eq)

    • tert-Butanol and Water (1:1 v/v mixture)

  • Step-by-Step Procedure:

    • Setup: In a vial, dissolve this compound (103 mg, 0.5 mmol) and benzyl azide (67 mg, 0.5 mmol) in a 1:1 mixture of t-BuOH/H₂O (5 mL).

    • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (10 mg, 0.05 mmol) in water (0.5 mL). Prepare a solution of CuSO₄·5H₂O (6.2 mg, 0.025 mmol) in water (0.5 mL).

    • Reaction: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction is often immediate or complete within a few hours at room temperature. The use of a reducing agent is key to maintaining the catalytically active Cu(I) state.

    • Monitoring: Stir vigorously at room temperature for 1-4 hours. Monitor by TLC or LC-MS. A precipitate of the product may form as the reaction proceeds.

    • Workup: If a precipitate forms, collect it by filtration, wash with water, then with cold ethanol, and dry. If no precipitate forms, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Safety, Handling, and Purification

  • Safety: Always handle this compound and its reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For palladium catalysts and azides, specific handling protocols should be followed; organic azides, in particular, can be explosive and should be handled with care.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidants.

  • Purification: The primary methods for purifying reaction products derived from this building block are flash silica chromatography and recrystallization.[1] A typical eluent system for chromatography is a gradient of hexane and ethyl acetate.[3] Recrystallization from solvents like ethanol can yield highly pure, crystalline material.[1]

Conclusion

This compound stands out as a highly effective and versatile building block for advanced organic synthesis. Its well-defined structure allows for precise and predictable reactivity at the terminal alkyne, enabling access to a wide array of complex molecules through robust and reliable reactions like Sonogashira coupling and CuAAC. The protocols and insights provided herein are designed to empower researchers to leverage this reagent's full potential in the development of novel materials and therapeutics.

References

Application Note: High-Purity Purification of 4-Ethyl-4'-ethynyl-1,1'-biphenyl for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethyl-4'-ethynyl-1,1'-biphenyl is a key organic intermediate in materials science and drug discovery, serving as a building block for liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical molecules.[1][2] The stringent purity requirements for these applications necessitate robust and reproducible purification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the post-synthesis purification of this compound, focusing on scientifically-grounded, step-by-step methodologies to achieve high purity.

Introduction: The Critical Role of Purity

The synthesis of this compound, commonly achieved through a Sonogashira cross-coupling reaction, is a powerful method for forming carbon-carbon bonds.[3] However, this reaction can yield a crude product containing various impurities such as unreacted starting materials, homocoupled byproducts, and residual catalysts.[4] These impurities can significantly impact the performance and reliability of downstream applications. Therefore, an effective purification strategy is paramount. This guide outlines a multi-step approach, combining preliminary impurity removal with column chromatography and final recrystallization to yield a product of high purity.

Pre-Purification Analysis: Characterizing the Crude Product

A thorough understanding of the crude product's composition is the foundation of an effective purification strategy. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in the crude mixture and for screening optimal solvent systems for column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, enabling the identification and quantification of the desired product and major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

Common Impurities in Sonogashira Synthesis:

Impurity TypeExampleRationale for Formation
Unreacted Aryl Halide4-bromo-4'-ethylbiphenylIncomplete reaction
Homocoupled Alkyne (Glaser coupling)1,4-bis(4'-ethyl-[1,1'-biphenyl]-4-yl)buta-1,3-diyneSide reaction of the terminal alkyne
Residual Palladium CatalystPd(PPh₃)₄ or related complexesIncomplete removal during workup

Purification Workflow: A Systematic Approach

A logical, multi-step purification workflow is essential for achieving high purity. The following diagram illustrates the recommended sequence of operations.

purification_workflow crude_product Crude Product preliminary_purification Preliminary Purification (e.g., Filtration through Celite®) crude_product->preliminary_purification column_chromatography Column Chromatography (Silica Gel) preliminary_purification->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis solvent_removal Solvent Removal fraction_analysis->solvent_removal Pool Pure Fractions recrystallization Recrystallization solvent_removal->recrystallization final_product High-Purity Product (>99%) recrystallization->final_product

Caption: A systematic workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Preliminary Purification

Rationale: This initial step aims to remove insoluble materials, particularly residual palladium catalyst, which can interfere with subsequent chromatographic separation.

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Pass the solution through a short plug of Celite® or silica gel, washing with the same solvent.

  • Collect the filtrate and concentrate it under reduced pressure.

Protocol 2: Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the target compound from structurally similar impurities based on their differential polarity.[6]

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes) and pack the column.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds based on their polarity. Combining silica gel chromatography with a gradient elution of hexane/ethyl acetate can achieve >95% purity for similar compounds.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[5]

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems for Biphenyl Compounds:

Solvent System (v/v)PolarityApplication Notes
Hexane/Ethyl Acetate (98:2)LowA good starting point for elution.
Hexane/Dichloromethane (95:5)Low to MediumOffers different selectivity.
Protocol 3: Recrystallization

Rationale: Recrystallization is a powerful final purification step to obtain a highly crystalline product, free from minor impurities. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[8][9]

Procedure:

  • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).[10][11]

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Post-Purification Quality Control

To confirm the purity and identity of the final product, the following analyses are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity with high precision.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for the related 4-ethynylbiphenyl is 88-91 °C.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Separation in Chromatography Incorrect solvent system.Optimize the eluent system using TLC.
Low Yield from Recrystallization Using too much solvent; premature crystallization.Use the minimum amount of hot solvent; pre-heat the filtration apparatus for hot filtration.[10]
"Oiling Out" during Recrystallization High impurity level or inappropriate solvent.Re-purify by column chromatography or select a different recrystallization solvent.[10]

References

Handling and storage guidelines for "4-Ethyl-4'-ethynyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe and effective handling, storage, and utilization of 4-Ethyl-4'-ethynyl-1,1'-biphenyl (CAS No. 477587-89-6).[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, these application notes and protocols are grounded in established safety procedures and validated chemical methodologies. The subsequent sections will detail the compound's properties, outline rigorous safety and handling protocols, and provide a step-by-step guide for its application in Sonogashira coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction and Compound Profile

This compound is a versatile organic compound characterized by a biphenyl backbone substituted with an ethyl and a terminal ethynyl group. This unique molecular architecture makes it a valuable building block in the synthesis of complex organic molecules and advanced materials.[1] Its applications span from the synthesis of pharmaceutical intermediates to the development of liquid crystals and photoluminescent materials. Understanding the inherent properties and reactivity of this compound is paramount for its safe and successful application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its proper handling and use. Key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 477587-89-6
Molecular Formula C₁₆H₁₄
Molecular Weight 206.29 g/mol [3]
Appearance Solid, semi-solid, or lump
Storage Temperature 2-8°C
Purity Typically ≥97%[3]

Safety, Handling, and Storage Protocols

The safe handling and storage of this compound are of critical importance to ensure personnel safety and maintain the integrity of the compound. This section provides a detailed overview of the necessary precautions and procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Adherence to stringent PPE protocols is mandatory when handling this compound. The following diagram outlines the recommended PPE ensemble.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Eye_Protection Safety Goggles (Chemical Splash Resistant) Hand_Protection Gloves (Refer to Table 2 for selection) Body_Protection Laboratory Coat Respiratory_Protection Use in a Fume Hood (Avoid inhaling dust)

Caption: Recommended Personal Protective Equipment for handling this compound.

While nitrile gloves are a common choice in laboratory settings, they offer poor resistance to aromatic hydrocarbons.[4][5][6][7] For tasks involving potential for more than incidental contact, more robust glove materials are recommended. The following table provides a comparative guide.

Glove MaterialResistance to Aromatic HydrocarbonsRecommendation for Use with this compound
Nitrile Poor to FairSuitable for short-term, incidental contact only. Change immediately upon contamination.
Neoprene GoodRecommended for handling and transfers.
Viton® ExcellentIdeal for extended handling or in situations with a higher risk of splash.
Laminate Film (e.g., Silver Shield®) ExcellentProvides the highest level of protection, especially during spill cleanup.
Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

  • Temperature: Store refrigerated at 2-8°C.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the ethynyl group.

  • Environment: Keep in a dry, well-ventilated area away from direct sunlight.[4]

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.[8][9][10]

  • Heavy Metals: Can potentially react with the terminal alkyne.[4][9]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks. The following workflow outlines the recommended spill cleanup procedure.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (See Section 2.1.1) evacuate->ppe contain Contain the Spill (Use absorbent socks if necessary) ppe->contain absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) contain->absorb collect Carefully Sweep or Scoop into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area (with appropriate solvent and soap/water) collect->decontaminate dispose Dispose of Waste (as hazardous solid waste) decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Step-by-step workflow for the cleanup of a this compound spill.

Application Notes: Sonogashira Coupling Reactions

This compound is an excellent substrate for Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12]

General Considerations
  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst.[11][12]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from oxidation.

Detailed Experimental Protocol: Synthesis of a Disubstituted Biphenylacetylene

This protocol provides a representative procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the aryl iodide (1.1 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Base Addition: Add anhydrous, degassed THF (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and triethylamine (3.0 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Reaction Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.[6]

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired disubstituted biphenylacetylene.

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unreacted compound, contaminated absorbents from spills, and contaminated consumables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for solid hazardous waste.[13]

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled container for halogenated or non-halogenated organic waste, as appropriate.

  • Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[14][15]

Conclusion

This compound is a valuable reagent in organic synthesis and materials science. Adherence to the rigorous handling, storage, and disposal protocols outlined in this document is essential for ensuring laboratory safety and the successful execution of experimental procedures. The provided Sonogashira coupling protocol serves as a robust starting point for the synthesis of more complex molecular architectures. As with all chemical procedures, researchers should consult their institution's safety guidelines and perform a thorough risk assessment before commencing work.

References

Troubleshooting & Optimization

How to increase the yield of "4-Ethyl-4'-ethynyl-1,1'-biphenyl" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to help you optimize your synthetic procedures and overcome common experimental challenges.

The synthesis of this compound, a valuable intermediate in materials science and medicinal chemistry, is most commonly achieved via a Sonogashira coupling reaction.[1][2] This guide will focus on optimizing this palladium and copper-catalyzed cross-coupling reaction to maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Symptoms: TLC or GC-MS analysis shows primarily unreacted starting materials (e.g., 4-bromo-4'-ethyl-1,1'-biphenyl) with little to no desired product.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction. Its deactivation is a common reason for reaction failure.

    • Palladium(0) Species Not Formed or Decomposed: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[3]

      • Solution: Use a fresh, high-quality palladium catalyst. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[3][4] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[3]

    • Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium center and promoting the catalytic cycle.

      • Solution: For challenging substrates, consider using bulkier and more electron-rich ligands like XPhos or P(tBu)₃ to enhance catalytic activity.[4]

  • Poor Reagent Quality: Impurities in your starting materials or reagents can poison the catalyst.

    • Solution: Ensure your aryl halide (4-bromo-4'-ethyl-1,1'-biphenyl) and alkyne (e.g., ethynyltrimethylsilane) are pure.[3] Use a fresh bottle of copper(I) iodide, as it can degrade over time.[3]

  • Suboptimal Reaction Conditions: The reaction environment is critical for success.

    • Insufficient Temperature: The oxidative addition step, which is often rate-limiting, may require heating, especially with aryl bromides.[3][4][5]

      • Solution: For aryl bromides, temperatures around 80-100°C may be necessary.[4][5] Microwave irradiation can also be an effective method for accelerating slow reactions.[4]

    • Inappropriate Solvent: The solvent must dissolve all reaction components and not interfere with the catalysis.

      • Solution: Common solvents include THF, DMF, and acetonitrile.[5][6] Ensure your solvent is anhydrous and degassed.[3]

    • Incorrect Base: An amine base is required to deprotonate the alkyne.[3]

      • Solution: Triethylamine and diisopropylamine are commonly used.[3] Ensure the base is dry and used in an appropriate excess (typically 2-5 equivalents).

Issue 2: Significant Formation of Glaser Homocoupling Byproduct

Symptoms: Besides the desired product, a significant amount of the alkyne dimer (e.g., bis(trimethylsilyl)butadiyne) is observed.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt.[4][7]

    • Solution: It is critical to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3][4] Use properly degassed solvents. Some protocols suggest adding a small amount of dilute hydrogen gas to the inert atmosphere to suppress homocoupling.[4][8]

  • High Copper Concentration: Excess copper can accelerate the rate of alkyne dimerization.[4]

    • Solution: Reduce the loading of the copper co-catalyst. Alternatively, consider a copper-free Sonogashira protocol.[3][9]

  • Slow Cross-Coupling Rate: If the desired cross-coupling is slow, the homocoupling side reaction becomes more prominent.[10]

    • Solution: Address the factors that may be slowing down your reaction (see Issue 1). Slow addition of the alkyne to the reaction mixture can also help to minimize its concentration at any given time, thus disfavoring dimerization.[10]

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify by standard methods like column chromatography, and impurities co-elute with the desired product.

Potential Causes & Solutions:

  • Similar Polarity of Product and Byproducts: The nonpolar nature of this compound can make it challenging to separate from nonpolar byproducts.

    • Solution: Flash silica chromatography with a gradient of hexane and ethyl acetate is a common purification method.[1] For achieving very high purity, zone-melting recrystallization from ethanol can be employed, although it is a slower process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and versatile method is the Sonogashira coupling.[1] This typically involves the reaction of an aryl halide, such as 4-bromo-4'-ethyl-1,1'-biphenyl, with a terminal alkyne like ethynyltrimethylsilane (TMS-acetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11] The TMS protecting group is then removed in a subsequent step.

Q2: What is the reactivity order for the aryl halide in a Sonogashira coupling?

The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[3] Aryl chlorides are generally the least reactive.[3]

Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][12] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[3][13]

Q4: How do I remove the trimethylsilyl (TMS) protecting group from the alkyne?

The TMS group can be easily removed under mild conditions. A common method is treatment with a mild base like potassium carbonate in methanol.[14] Other methods include using tetrabutylammonium fluoride (TBAF) or a combination of copper sulfate and sodium ascorbate.[15]

Q5: What are some key quantitative parameters to consider for optimizing the Sonogashira coupling?

ParameterRecommended RangeNotes
Palladium Catalyst Loading 0.025 - 5 mol%Can be reduced for highly reactive substrates.[9]
Copper(I) Iodide Loading 0.1 - 10 mol%Higher loadings can increase homocoupling.[10]
Ligand to Palladium Ratio 1:1 to 4:1Ligand choice is crucial for catalyst stability and activity.
Base (e.g., Triethylamine) 2 - 5 equivalentsMust be in excess to neutralize the generated acid.[9]
Temperature Room Temperature to 100°CDependent on the reactivity of the aryl halide.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl

This protocol is a general procedure for the copper-palladium catalyzed coupling of 4-bromo-4'-ethyl-1,1'-biphenyl with ethynyltrimethylsilane.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed solvent (e.g., THF or toluene) and degassed triethylamine (3.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl
  • Dissolve the TMS-protected compound (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Visualizing the Process

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X Pd_complex R¹-Pd(II)L₂-X OA->Pd_complex TM Transmetalation Pd_complex->TM TM->Pd0 R¹-Pd(II)L₂-C≡C-R² RE Reductive Elimination TM->RE CuX CuX TM->CuX RE->Pd0 Coupled_Product R¹-C≡C-R² RE->Coupled_Product Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide CuX, Base Base Base Base->Cu_acetylide Cu_acetylide->TM

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Synthetic Workflow

Workflow Start Starting Materials: 4-bromo-4'-ethyl-1,1'-biphenyl TMS-acetylene Sonogashira Sonogashira Coupling (Pd/Cu catalysis, Base, Solvent) Start->Sonogashira Purification1 Workup & Purification (Filtration, Chromatography) Sonogashira->Purification1 Intermediate TMS-protected product: 4-Ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl Deprotection TMS Deprotection (K₂CO₃, MeOH) Intermediate->Deprotection Purification2 Workup & Purification (Extraction, Chromatography) Deprotection->Purification2 Final_Product Final Product: This compound Purification1->Intermediate Purification2->Final_Product

Caption: Overall synthetic workflow for this compound.

References

Troubleshooting low yield in Sonogashira coupling of ethynylbiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions, with a special focus on the synthesis of ethynylbiphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity. The following content is structured in a question-and-answer format to directly address common experimental issues, providing not just solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Checks & Fundamental Reaction Failures

Question 1: My Sonogashira reaction shows no product formation. I only recover my starting materials. What are the most critical factors to check first?

Answer: A complete reaction failure typically points to a fundamental issue with one of three areas: the reaction atmosphere, the catalyst activity, or the quality of the reagents.

  • Atmospheric Contamination (Oxygen): The Sonogashira reaction is highly sensitive to oxygen. The active Pd(0) catalyst can be oxidized and deactivated in the presence of air.[1] More critically, oxygen promotes the oxidative homocoupling of your terminal alkyne (the Glaser-Hay coupling), which is often the most significant side reaction.[2] This depletes your alkyne and generates difficult-to-remove diarylbutadiyne impurities.

    • Core Directive: You must ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This is the single most important parameter to control. Use Schlenk line techniques or a glovebox. Solvents and liquid bases (like triethylamine) must be rigorously degassed before use.[3]

  • Catalyst Inactivity: Both the palladium and copper catalysts can degrade over time.

    • Palladium: A common palladium precatalyst like Pd(PPh₃)₄ is sensitive to air and light and should be stored under an inert atmosphere. If it has changed color from bright yellow to brownish-orange, it has likely degraded. PdCl₂(PPh₃)₂ is more stable but requires in situ reduction to the active Pd(0) species, a step that can fail if the conditions are not right (e.g., impure amine base).[1]

    • Copper(I) Iodide: CuI is the most common cocatalyst. It is light-sensitive and can oxidize to greenish Cu(II), which is ineffective for the Sonogashira cycle and actively promotes alkyne homocoupling. Use only pure, off-white or light tan CuI.[4] If your CuI is discolored, purchase a new bottle or purify it.

  • Reagent Quality:

    • Solvent/Base: Ensure you are using anhydrous solvents and bases. Water can interfere with the catalytic cycle. Amines like triethylamine (Et₃N) or diisopropylamine (DIPA) should be distilled and stored over KOH under an inert atmosphere.

    • Substrates: Verify the purity of your ethynylbiphenyl and aryl halide via NMR or GC-MS before use.

Below is a workflow diagram to guide your initial troubleshooting process.

Troubleshooting_Workflow Start Reaction Failure: No Product Observed Atmosphere_OK Atmosphere is Anaerobic? Start->Atmosphere_OK Check_Atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Check_Catalysts 2. Assess Catalyst Quality (Pd & Cu Source Appearance/Age) Check_Reagents 3. Confirm Reagent Purity (Solvent, Base, Substrates) Catalysts_OK Catalysts Appear Active? Atmosphere_OK->Catalysts_OK Yes Implement_Degassing Action: Implement Rigorous Degassing Protocol (e.g., Freeze-Pump-Thaw) Atmosphere_OK->Implement_Degassing No Reagents_OK Reagents are Pure/Dry? Catalysts_OK->Reagents_OK Yes Replace_Catalysts Action: Use Fresh Catalysts (New Bottle or Purified Stock) Catalysts_OK->Replace_Catalysts No Purify_Reagents Action: Purify/Dry Solvents and Base Reagents_OK->Purify_Reagents No Advanced_Troubleshooting Proceed to Advanced Troubleshooting Sections Reagents_OK->Advanced_Troubleshooting Yes Implement_Degassing->Start Re-run Experiment Replace_Catalysts->Start Re-run Experiment Purify_Reagents->Start Re-run Experiment

Caption: Initial troubleshooting workflow for complete reaction failure.

Section 2: Issues with Catalysts and Ligands

Question 2: My reaction turns black and a precipitate forms, resulting in a low yield. What is happening?

Answer: The formation of a black precipitate is almost always due to the decomposition of the Pd(0) catalyst into palladium black.[5] This is an agglomeration of palladium atoms that are no longer catalytically active. This process removes the catalyst from the solution, stalling your reaction.

Causality and Prevention:

  • Inefficient Ligands: Triphenylphosphine (PPh₃) is a common ligand but can dissociate from the palladium center at elevated temperatures, leaving "naked" Pd(0) atoms that quickly agglomerate. THF as a solvent has been anecdotally observed to promote the formation of palladium black.[5]

  • High Temperatures: While some substrates require heat, excessive temperatures (>80-100 °C) can accelerate catalyst decomposition, especially with less robust ligands.[6]

  • High Catalyst Loading: Counterintuitively, very high concentrations of the palladium catalyst can sometimes promote aggregation.

Troubleshooting Steps:

  • Switch to a More Robust Ligand: For challenging or high-temperature couplings, replace PPh₃ with a more sterically bulky and electron-rich phosphine ligand. These ligands form stronger bonds with the palladium center, preventing dissociation and aggregation.[7][8]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent alternatives to phosphines, forming very stable palladium complexes that are highly resistant to decomposition and often exhibit superior catalytic activity.[7]

  • Optimize Temperature: Determine the lowest possible temperature at which the reaction proceeds. Start at room temperature or 40 °C and only increase the temperature if the reaction is sluggish.

  • Solvent Choice: If using THF, consider switching to another solvent like DMF, acetonitrile, or using the amine base (e.g., Et₃N) as the solvent.[1][9]

Ligand Type Examples Key Characteristics When to Use
Simple Triarylphosphines PPh₃Standard, inexpensive, but prone to decomposition at high temperatures.Simple, reactive substrates (aryl iodides) at mild temperatures.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and bulky. Accelerates oxidative addition. More stable than PPh₃.[8]Sterically hindered aryl bromides or electron-rich substrates.
Buchwald-type Ligands XPhos, SPhosVery bulky and electron-donating. Excellent for difficult couplings.Challenging substrates, including aryl chlorides or sterically demanding partners.
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm very strong Pd-C bonds, leading to highly stable and active catalysts.[4][7]High-temperature reactions or when catalyst longevity is critical.

Question 3: How essential is the copper co-catalyst? I'm considering a "copper-free" Sonogashira to avoid homocoupling.

Answer: The copper co-catalyst plays a crucial role in the classical Sonogashira mechanism. Its primary function is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally much faster than the direct reaction of the alkyne with the palladium complex. This acceleration allows the reaction to proceed under milder conditions (e.g., room temperature).[1]

However, as you noted, copper is the primary culprit in promoting the unwanted Glaser homocoupling of the alkyne, especially in the presence of oxygen.[7]

Copper-Free Sonogashira Coupling:

This is a valid and often preferred strategy, particularly when homocoupling is a major issue or when the final product is intended for applications where trace copper contamination is unacceptable.

  • Mechanism: In the absence of copper, the terminal alkyne coordinates directly to the palladium center, followed by deprotonation by the base to form the key Pd-acetylide intermediate.[7]

  • Requirements: This pathway is slower and typically requires more forcing conditions:

    • Higher Temperatures: Often necessary to drive the reaction.

    • Stronger Bases: A stronger base is often needed to facilitate the deprotonation of the alkyne at the palladium center.

    • Higher Catalyst Loading: A higher concentration of the palladium catalyst may be required to achieve a reasonable reaction rate.

Recommendation: If you are struggling with low yields due to alkyne homocoupling, switching to a copper-free protocol is an excellent troubleshooting step.[10] Be prepared to re-optimize the reaction conditions, particularly the base and temperature.

Catalytic_Cycles cluster_0 A: Copper-Catalyzed Cycle cluster_1 B: Copper-Free Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlk Ar-Pd(II)-C≡CR(L₂) ArPdX->ArPdAlk Transmetalation Product_A Ar-C≡CR ArPdAlk->Product_A Reductive Elimination CuX Cu(I)X ArPdAlk->CuX Product_A->Pd0 CuAlk Cu(I)-C≡CR CuX->CuAlk Alkyne + Base CuAlk->ArPdX label_pd Palladium Cycle label_cu Copper Cycle Pd0_B Pd(0)L₂ ArPdX_B Ar-Pd(II)-X(L₂) Pd0_B->ArPdX_B Oxidative Addition (Ar-X) AlkPd_B [Ar-Pd(II)(H-C≡CR)]⁺ ArPdX_B->AlkPd_B Alkyne Coordination ArPdAlk_B Ar-Pd(II)-C≡CR(L₂) AlkPd_B->ArPdAlk_B Deprotonation (Base) Product_B Ar-C≡CR ArPdAlk_B->Product_B Reductive Elimination Product_B->Pd0_B

Caption: Simplified Sonogashira catalytic cycles.

Section 3: Substrate, Reagent, and Condition Optimization

Question 4: My reaction is very slow when using an aryl bromide, while the equivalent aryl iodide works perfectly. How can I improve the reactivity?

Answer: This is an expected result based on the bond dissociation energies of the carbon-halogen bond. The rate-limiting step in many Sonogashira reactions is the oxidative addition of the aryl halide to the Pd(0) center.[1] The reactivity trend is I > Br > Cl.[1][6][7] To improve the yield with less reactive aryl bromides (or challenging chlorides), you must accelerate the oxidative addition step.

Strategies for Less Reactive Aryl Halides:

  • Increase Temperature: Aryl bromides often require higher temperatures (e.g., 60-100 °C) compared to aryl iodides, which can react at room temperature.[9] Be mindful of catalyst decomposition at very high temperatures.

  • Use a More Active Catalyst System: As detailed in Question 2, switching to a more electron-rich and sterically bulky ligand (e.g., P(t-Bu)₃, XPhos) is highly effective for activating the stronger C-Br bond.[7][8]

  • Substrate Electronics: Electron-withdrawing groups on the aryl bromide will make the carbon atom more electrophilic and accelerate the oxidative addition, while electron-donating groups will slow it down.[4][10] For electron-rich aryl bromides, a more aggressive catalyst system is almost always necessary.

Question 5: How do I select the optimal base and solvent for my specific ethynylbiphenyl coupling?

Answer: The base and solvent are not passive components; they actively influence the reaction. The base is required to neutralize the HX byproduct formed during the reaction.[1] Amine bases often play a dual role.

  • Amine Bases (Et₃N, DIPA, Pyrrolidine): These are the most common choices. They are typically strong enough to deprotonate the alkyne (especially when coordinated to copper) and can also serve as the solvent.[1] Some amines can also help reduce Pd(II) precatalysts to the active Pd(0) state.[7]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are used in copper-free protocols or when the substrates are sensitive to amines. They require a polar aprotic co-solvent to ensure solubility and reactivity.

  • Solvents: The ideal solvent should dissolve all components and be stable at the required reaction temperature. The choice can be surprisingly impactful. While DMF, THF, and acetonitrile are common, sometimes less intuitive solvents give better results.[11] For instance, some protocols report excellent yields in water with specific surfactants.[12][13]

Base Typical Solvent(s) Advantages Disadvantages
Triethylamine (Et₃N) Et₃N, THF, Dioxane, TolueneInexpensive, effective, can act as solvent.[13]Can be difficult to remove; moderate basicity.
Diisopropylamine (DIPA) / Diisopropylethylamine (DIPEA) THF, TolueneMore sterically hindered, can sometimes reduce side reactions.Higher boiling point, can be harder to remove.
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileInexpensive, easy to remove during workup.Requires a polar co-solvent; can be slow.
Cesium Carbonate (Cs₂CO₃) DMF, DioxaneMore soluble and often more reactive than K₂CO₃.More expensive.

Recommendation: For a standard coupling of an ethynylbiphenyl with an aryl bromide, a good starting point is PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and Et₃N/THF (1:2 v/v) at 60 °C. If this fails, consider switching to a stronger ligand like XPhos and a base/solvent system like K₂CO₃ in DMF at 80-100 °C.

Protocols

Protocol 1: Standard Sonogashira Coupling under Inert Atmosphere

This protocol provides a general procedure for a small-scale reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed anhydrous THF (to make a ~0.2 M solution based on the aryl halide) and degassed triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add the ethynylbiphenyl (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60 °C) using an oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with more solvent.[6] The filtrate can then be washed with saturated aq. NH₄Cl (to remove the amine base), water, and brine, then dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Freeze-Pump-Thaw Degassing for Solvents

This method is highly effective for removing dissolved oxygen from solvents.

  • Place the solvent in a robust Schlenk flask (no more than half full) equipped with a high-vacuum tap.

  • Freeze: Freeze the solvent completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and thaw the solvent in a room temperature water bath. You may see bubbles of gas being released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas has been removed. After the final cycle, backfill the flask with argon or nitrogen.

References

Preventing homocoupling in the synthesis of "4-Ethyl-4'-ethynyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. The primary focus of this guide is to troubleshoot and prevent the formation of homocoupled byproducts, a common issue in cross-coupling reactions involving terminal alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm attempting to synthesize this compound via a Sonogashira coupling, but my final product is contaminated with a significant byproduct. What is this impurity and why is it forming?

A1: The most common byproduct in the Sonogashira coupling of terminal alkynes is a homocoupled dimer.[1] In your synthesis, the terminal alkyne, 4-ethynyl-4'-ethyl-1,1'-biphenyl, can react with itself to form 1,4-bis(4'-ethyl-[1,1'-biphenyl]-4-yl)buta-1,3-diyne.

This side reaction is known as the Glaser coupling or Glaser-Hay coupling.[2][3] It is an oxidative dimerization of terminal alkynes that is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, which is typically atmospheric oxygen.[1][2] This side reaction is detrimental as it consumes your alkyne starting material, reduces the yield of the desired product, and introduces a purification challenge due to the similar structure of the byproduct.

Below is a diagram illustrating the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR'(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (from Cu-C≡CR') Pd_Alkyne->Pd0 Product Ar-C≡CR' (Desired Product) Pd_Alkyne->Product Reductive Elimination Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Dimer R'-C≡C-C≡C-R' (Homocoupled Product) Cu_Acetylide->Dimer Oxidative Dimerization (O₂)

Caption: Competing reaction pathways in a copper-catalyzed Sonogashira reaction.

Q2: My primary issue is the diyne byproduct. What are the most effective strategies to suppress this homocoupling in a standard copper-catalyzed Sonogashira reaction?

A2: Since the Glaser homocoupling is an oxidative process, the most critical factor to control is the presence of oxygen.[1][2] Additionally, managing the concentration of the reactive copper acetylide intermediate is key. Here are actionable strategies:

  • Rigorous Deoxygenation: This is the single most important step. Oxygen promotes the dimerization of the copper acetylide intermediate.[2]

    • Protocol: Before adding any catalysts, thoroughly degas your solvent and reaction mixture. The preferred method for organic solvents is the "freeze-pump-thaw" technique, repeated at least three times. Alternatively, sparging the solvent with an inert gas (argon or high-purity nitrogen) for 30-60 minutes can be effective.

    • Causality: By removing dissolved oxygen, you eliminate the primary oxidant required for the Glaser coupling, thus heavily favoring the Sonogashira pathway.

  • Slow Addition of the Alkyne: The rate of the bimolecular homocoupling reaction is highly dependent on the concentration of the alkyne.

    • Protocol: Instead of adding your terminal alkyne (4-ethynyl-4'-ethyl-1,1'-biphenyl) all at once, dissolve it in a degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump.

    • Causality: This technique maintains a very low instantaneous concentration of the alkyne and its corresponding copper acetylide. This kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling with the aryl halide, which is already present in the palladium catalytic cycle.

  • Use of a Co-solvent Amine Base:

    • Protocol: Use an amine base, such as diisopropylamine (DIPEA) or triethylamine (Et₃N), not just as a base but also as a co-solvent.[2]

    • Causality: The amine serves multiple roles: it acts as the base to deprotonate the alkyne, it can help reduce any oxidized Pd(II) back to the active Pd(0) state, and it acts as a ligand for copper, potentially modulating its reactivity to suppress the homocoupling pathway.

Table 1: Impact of Reaction Conditions on Homocoupling
ConditionAlkyne AdditionAtmosphereApprox. Ratio (Desired Product : Homocoupled Dimer)Rationale
Standard All at once (Bolus)Air (not degassed)30 : 70High oxygen and alkyne concentration strongly favors Glaser coupling.
Improved All at once (Bolus)Inert (Degassed)85 : 15Removing oxygen is highly effective at preventing oxidative homocoupling.[1]
Optimized Slow (Syringe Pump)Inert (Degassed)> 98 : 2Keeping alkyne concentration low minimizes the bimolecular side reaction.[1]
Q3: I've heard that "copper-free" Sonogashira reactions can completely avoid this issue. How do they work and is it a viable option for my synthesis?

A3: Yes, performing the Sonogashira reaction without a copper co-catalyst is an excellent and often preferred strategy to eliminate Glaser homocoupling.[2][4] The presence of copper is the primary reason for the formation of alkyne dimers.[2]

  • Mechanism Overview: In a copper-free Sonogashira, the palladium catalyst orchestrates the entire cycle.[5] After the initial oxidative addition of the aryl halide to the Pd(0) center, the terminal alkyne coordinates to the palladium complex. A base then deprotonates the alkyne directly at the palladium center (or in solution), forming a palladium-acetylide species. This is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

  • Viability: This method is highly viable and often results in cleaner reactions and simpler purifications. It is particularly advantageous when working with substrates that can chelate with copper or are sensitive to copper salts.[2]

Recommended Copper-Free Sonogashira Protocol:
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-4'-ethyl-1,1'-biphenyl (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a suitable phosphine ligand if required (e.g., PPh₃ or a bulky phosphine like P(t-Bu)₃).

  • Solvent and Base: Add a thoroughly degassed solvent (e.g., THF, DMF, or toluene) followed by a degassed amine base such as diisopropylamine (DIPEA) or triethylamine (Et₃N) (2-3 equiv). Some protocols may use an inorganic base like Cs₂CO₃.[6]

  • Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equiv). The trimethylsilyl (TMS) group serves as a protecting group, preventing homocoupling and allowing for monosubstitution.[2]

  • Reaction: Heat the reaction mixture (typically 60-80 °C) and monitor by TLC or GC-MS until the starting aryl bromide is consumed.

  • Deprotection: After workup, the TMS group can be easily removed using a mild base like potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, 4-ethynyl-4'-ethyl-1,1'-biphenyl.[2]

Q4: My copper-free reaction is very slow or stalls. How can I troubleshoot this?

A4: Sluggishness in copper-free Sonogashira reactions often points to issues with the catalyst activity or reaction conditions. Here is a logical workflow for troubleshooting:

G start Reaction is Sluggish/Stalled q1 Is your Pd catalyst active? (e.g., Pd(0) source) start->q1 sol1 Consider a more active precatalyst (e.g., Pd₂(dba)₃) with a suitable ligand. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q2 sol2 Switch to a bulkier amine (e.g., DIPEA) or a stronger base like Cs₂CO₃. q2->sol2 No q3 Is the ligand optimal? q2->q3 Yes sol2->q3 sol3 Use a more electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos) to accelerate reductive elimination. q3->sol3 No q4 Is the temperature high enough? q3->q4 Yes sol3->q4 sol4 Incrementally increase temperature (e.g., from 60°C to 80°C or 100°C) while monitoring for degradation. q4->sol4 No end Reaction Proceeds q4->end Yes sol4->end

Caption: Troubleshooting workflow for a sluggish copper-free Sonogashira reaction.

  • Catalyst Choice: Not all palladium sources are equal. While Pd(PPh₃)₄ is a Pd(0) source, catalysts like PdCl₂(PPh₃)₂ are Pd(II) and must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not begin properly. Using a dedicated Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can be more reliable.

  • Ligand Effects: The choice of phosphine ligand is critical. For less reactive aryl halides (e.g., bromides or chlorides), standard PPh₃ may not be sufficient. Electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃, PCy₃, or biaryl phosphines like SPhos) can significantly accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and faster reactions.[5][7]

  • Base Strength: The deprotonation of the alkyne is a key step. If your base is not strong enough or is sterically hindered from approaching the palladium-alkyne complex, the reaction will stall. While Et₃N is common, a bulkier amine like DIPEA or a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective.[2][6]

By systematically addressing these parameters, you can significantly improve the efficiency and success rate of your copper-free synthesis of this compound.

References

"4-Ethyl-4'-ethynyl-1,1'-biphenyl" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Ethyl-4'-ethynyl-1,1'-biphenyl (CAS 477587-89-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, potential degradation pathways, and preventative measures for this compound. The following information is curated to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound featuring a biphenyl core substituted with an ethyl group and an ethynyl (acetylene) group.[1][2] This unique structure, with its reactive alkyne handle and hydrophobic biphenyl scaffold, makes it a valuable building block in organic synthesis and materials science.[2][3] It is commonly used in reactions like Sonogashira couplings, alkynylation of substrates such as indoles, and in the synthesis of more complex molecules for potential use in liquid crystals or as photoluminescent materials.[1][2]

Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?

The primary chemical liabilities of this compound are the ethynyl group and the biphenyl ring system. While generally stable under standard laboratory conditions, degradation can be initiated by exposure to harsh environmental factors.[1][3]

The most likely degradation pathways include:

  • Oxidation: The ethynyl group is susceptible to oxidation, which can lead to the formation of various carbonyl compounds.[3] The biphenyl rings can also undergo oxidative degradation, often initiated by hydroxylation, which can ultimately lead to ring-opening products under severe conditions, similar to pathways observed for other biphenyl compounds.[4][5]

  • Acid/Base-Mediated Reactions: The compound may degrade in the presence of strong acids or bases.[3] The ethynyl group can undergo hydration in the presence of acid to form a ketone (4-acetyl-4'-ethyl-1,1'-biphenyl).

  • Photodegradation: Aromatic systems and alkynes can be sensitive to light, particularly UV radiation. Photolytic stress can induce radical reactions or rearrangements, leading to a variety of degradation products, including less chlorinated congeners and biphenyl in related polychlorinated biphenyl (PCB) studies.[6]

  • Thiol Addition: In biological or biochemical systems, the ethynyl group can act as a latent electrophile and react with nucleophilic thiol groups (e.g., from cysteine residues in proteins or reducing agents like DTT) via a thiol-alkyne addition.[7]

Q3: How should I properly store and handle this compound to prevent degradation?

Proper storage is critical to maintaining the compound's integrity.[8]

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[9] A supplier recommends storing it sealed in a dry place at 2-8°C.[10] To minimize oxidation and hydrolysis from atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.[11]

  • In Solution: Solutions of the compound are more susceptible to degradation.

    • Choose a stable, dry, and inert solvent. Aprotic solvents are generally preferred.

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, purge the vial headspace with an inert gas, seal tightly, and store at low temperatures (-20°C is recommended for solutions).[11] Avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or wrapping them in foil.[8][9]

Q4: What are the initial signs of degradation I should look for?

Visual and analytical indicators can signal degradation:

  • Visual Inspection: A change in the physical appearance of the solid, such as discoloration from a white/pale yellow crystalline solid to a darker yellow or brown, can indicate degradation.[2]

  • Analytical Monitoring (HPLC): The most reliable method is to use High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main compound peak over time are clear signs of degradation.

  • Solubility Issues: The formation of insoluble polymeric materials can also be a sign of degradation.

Troubleshooting Guide

Issue 1: An unknown peak has appeared in my HPLC chromatogram after sample preparation or storage.

Potential Cause: This is a classic sign of chemical degradation. The identity of the new peak depends on the conditions the sample was exposed to.

Troubleshooting Steps:

  • Review Sample Environment:

    • Oxidation: Was the sample exposed to air for a prolonged period? Was it dissolved in a solvent prone to forming peroxides (e.g., older THF or ether)?[12] The unknown peak could be an oxidized derivative, such as a ketone or carboxylic acid at the ethynyl position.

    • Hydrolysis: Was the sample prepared in an acidic or basic aqueous solution? An acidic environment may have catalyzed the hydration of the ethynyl group to a ketone.

    • Photodegradation: Was the sample vial left exposed to ambient or UV light? This could cause a variety of byproducts.

  • Characterize the Impurity: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weight of the unknown peak. This is the most direct way to hypothesize its structure. For example, an increase of 18 amu could suggest hydration of the alkyne.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study (see protocol below). This will help you create a "fingerprint" of degradation products under specific stress conditions, aiding in the identification of unknown peaks in the future.[13][14]

Issue 2: I am experiencing low recovery or poor mass balance in my experiments.

Potential Cause: Low recovery can be due to degradation, adsorption to surfaces, or volatilization.

Troubleshooting Steps:

  • Investigate Degradation: Analyze your sample by HPLC to see if degradation products are present. If so, the sum of the area of all peaks (parent + degradants) should ideally account for the initial total peak area (mass balance).[15]

  • Check for Adsorption: Biphenyl compounds are hydrophobic and can adsorb to surfaces like glass or plastic, an effect noted in studies of related compounds.[4]

    • Try silanizing your glassware.

    • Consider using polypropylene vials or tubes, or test different container materials to see if recovery improves.

    • Ensure your sample is fully dissolved in the chosen solvent.

  • Solvent and pH Compatibility: Ensure the compound is stable in your chosen solvent system and at the working pH. Run a simple stability check by dissolving the compound and analyzing it at time zero and after several hours at room temperature.

  • Review Handling Procedures: Ensure proper quantitative transfer techniques are being used. Re-calibrate balances and check pipettes for accuracy.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under common laboratory stress conditions.

DegradationPathways Parent This compound Oxidation_Product1 4-Ethyl-4'-(carboxy)-1,1'-biphenyl Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂, Air) Oxidation_Product2 Hydroxylated Biphenyl Derivatives Parent->Oxidation_Product2 Oxidation / Photolysis (e.g., Fenton's Reagent, UV) Acid_Product 4-Ethyl-4'-(acetyl)-1,1'-biphenyl (Ketone) Parent->Acid_Product Acid-Catalyzed Hydration (H₃O⁺) Photo_Product Radical Adducts / Isomers Parent->Photo_Product Photolytic Stress (UV Light)

Caption: Potential degradation pathways of this compound.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify likely degradation products and establish the stability-indicating nature of an analytical method.[13][14][15]

Objective: To generate ~5-20% degradation of the parent compound. Adjust exposure times or stressor concentrations as needed.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mix of Acetonitrile:Water).

2. Stress Conditions (run in parallel):

  • Control: Stock solution stored at 5°C, protected from light.

  • Acid Hydrolysis: Mix stock solution 1:1 with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix stock solution 1:1 with 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidation: Mix stock solution 1:1 with 6% Hydrogen Peroxide (H₂O₂) to get a final concentration of 3%. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).

3. Sample Analysis:

  • At designated time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Crucial Step: Quench the reaction. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV method. Use HPLC-MS to obtain mass information for any new peaks observed.

4. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times of the degradation products.

  • Assess the mass balance to ensure all major products are accounted for.[15]

Workflow for Forced Degradation Study

ForcedDegradationWorkflow Start Prepare 1 mg/mL Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative (3% H₂O₂, RT) Stress_Conditions->Oxidative Thermal Thermal (80°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Quench Quench / Neutralize Samples Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Evaluate Evaluate Data: - % Degradation - Identify Peaks - Mass Balance Analyze->Evaluate

Caption: Workflow diagram for a typical forced degradation study.

Summary Data Table

The following table summarizes the expected stability of this compound under various conditions, based on the known reactivity of its functional groups.

Stress ConditionReagent/ParametersExpected StabilityLikely Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CLow to Moderate4-Ethyl-4'-(acetyl)-1,1'-biphenyl (ketone)
Base Hydrolysis 0.1 M NaOH, 60°CModeratePotential for slow degradation, specific products less predictable
Oxidation 3% H₂O₂, RTLowCarboxylic acids, ketones, hydroxylated biphenyls
Thermal 80°C (in solution)ModerateDepends on solvent; potential for minor degradation/isomerization
Photolytic ICH Q1BModerate to LowComplex mixture of radical adducts, isomers, and fragments

References

Technical Support Center: Solubility Enhancement for 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols for improving the solubility of 4-Ethyl-4'-ethynyl-1,1'-biphenyl in experimental settings. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a highly nonpolar, hydrophobic molecule. Its structure is dominated by the large, aromatic biphenyl core, which is further functionalized with a nonpolar ethyl group.[1] This chemical architecture dictates its solubility profile:

  • Aqueous Solubility: It is practically insoluble in water and aqueous buffers.[2][3] The hydrophobic nature of the molecule prevents favorable interactions with polar water molecules.

  • Organic Solubility: It exhibits moderate to good solubility in a range of nonpolar and polar aprotic organic solvents.[4] Effective solvents typically include chlorinated hydrocarbons, aromatic hydrocarbons, and ethers.[5]

Q2: I'm struggling to dissolve the compound in an aqueous buffer for my biological assay. What should I do?

This is the most common challenge encountered with this compound. Direct dissolution in aqueous media will fail. The standard and most effective technique is the use of a co-solvent system.[6]

The Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This "polarity reduction" makes the environment more hospitable to the nonpolar biphenyl compound, allowing it to dissolve. The increase in solubility can be dramatic, often by several orders of magnitude.[7]

Recommended Protocol:

  • Prepare a High-Concentration Stock: First, dissolve the this compound in a minimal amount of a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for cell-based assays due to its high solvating power and relative biological compatibility at low concentrations. Other options include ethanol or dimethylformamide (DMF).

  • Serial Dilution: Prepare intermediate concentrations from this master stock using the same pure organic solvent.

  • Aqueous Addition (The Critical Step): Add the concentrated organic stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. Never add the aqueous buffer to the organic stock. Adding the stock to the buffer ensures that the small volume of organic solvent is rapidly dispersed, preventing the compound from immediately precipitating.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiment.

Q3: Which organic solvents are the best starting point for dissolving this compound?

The principle of "like dissolves like" is your primary guide.[9] Given the compound's nonpolar nature, nonpolar and polar aprotic solvents are the most effective.

SolventPolarity IndexBoiling Point (°C)Key Considerations & Rationale
Dichloromethane (DCM) 3.139.6Excellent solvent for nonpolar compounds.[5] Its low boiling point makes it easy to remove under vacuum, which is ideal for synthesis workups.
Toluene 2.4110.6A nonpolar aromatic solvent that interacts favorably with the biphenyl rings.[2][5] Higher boiling point is suitable for reactions requiring heat.
Tetrahydrofuran (THF) 4.066.0A polar aprotic ether that is a good general-purpose solvent for a wide range of organic molecules.[5]
Chloroform 4.161.2Similar to DCM, a very effective solvent for this class of compounds.
Dimethyl Sulfoxide (DMSO) 7.2189.0A highly polar aprotic solvent with exceptional solvating power for many poorly soluble compounds, often used for preparing stock solutions for biological screening.[10]
Ethyl Acetate 4.477.1A moderately polar solvent that can also be effective and is less toxic than chlorinated solvents.
Q4: My compound won't dissolve completely even in a suitable organic solvent. What troubleshooting steps can I take?

If you encounter solubility issues even in a recommended organic solvent, it's likely a kinetic problem rather than a fundamental lack of solubility. The rate of dissolution can be slow.

  • Increase Surface Area: The compound may be in a crystalline form with a low surface area. Gently crush the solid into a fine powder with a spatula before adding the solvent.

  • Apply Mechanical Energy: Vigorously vortex the mixture for several minutes.

  • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid solute, dramatically increasing the rate of dissolution. This is often the most effective method.

  • Consider Synergistic Mixtures: In some cases, a binary solvent mixture may exhibit higher solvating power than either pure solvent.[11] For example, a mixture of toluene and THF might be effective.

Q5: Can I use heat to dissolve the compound? What are the risks?

Yes, gentle heating can be used as a last resort to increase solubility. Heat increases the kinetic energy of the solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice more effectively.

Self-Validating Protocol & Safety:

  • Use a Controlled Heat Source: Employ a water bath or a heating block set to a low temperature (e.g., 30-40°C). Avoid direct, high heat from a hot plate, which can cause bumping and decomposition.

  • Ensure a Closed System: Cap the vial tightly to prevent the evaporation of volatile solvents like DCM.

  • Assess Stability: The ethynyl (-C≡CH) group can be reactive at high temperatures. While this specific compound is generally stable under standard conditions, prolonged or excessive heating should be avoided.[4] Always check for color changes that might indicate degradation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Precipitate forms when adding stock solution to aqueous buffer. 1. Final compound concentration exceeds its solubility limit in the mixed solvent. 2. Final co-solvent percentage is too low. 3. Inadequate mixing during addition.1. Lower the final concentration of the compound. 2. Increase the final co-solvent percentage (while staying within assay tolerance). 3. Add the stock solution very slowly to a rapidly vortexing buffer.
Compound "oils out" instead of dissolving. The solvent is not optimal, or the compound has melted but not dissolved. This can also indicate the presence of impurities.1. Switch to a more appropriate solvent from the table above. 2. Use sonication at room temperature to attempt dissolution without heat. 3. Consider re-purifying the compound.
Inconsistent results in biological assays. Poor solubility is leading to micro-precipitates or an inaccurate final concentration.1. Prepare a fresh stock solution using sonication to ensure full dissolution. 2. Filter the stock solution through a 0.22 µm syringe filter (PTFE for organic solvents) before use. 3. Visually inspect the final assay plate for any signs of precipitation before taking readings.

Experimental Workflow & Protocols

Diagram: Solubility Strategy Decision Workflow

G start Goal: Dissolve This compound medium What is the final medium? start->medium organic_solvent Select Solvent: 1. DCM 2. Toluene 3. THF medium->organic_solvent  Organic   aqueous_solvent Use Co-Solvent Strategy medium->aqueous_solvent Aqueous dissolved_q Is it fully dissolved? organic_solvent->dissolved_q prepare_stock 1. Dissolve in minimal 100% DMSO or EtOH aqueous_solvent->prepare_stock troubleshoot Troubleshoot: 1. Sonicate 2. Vortex 3. Gentle Heat (30-40°C) dissolved_q->troubleshoot No success Solution Ready for Use dissolved_q->success Yes troubleshoot->dissolved_q fail Re-evaluate: - Check Purity - Try Solvent Mixture troubleshoot->fail Still not dissolved add_to_buffer 2. Add stock dropwise to vigorously stirring buffer prepare_stock->add_to_buffer final_conc 3. Ensure final co-solvent concentration is low (<1%) add_to_buffer->final_conc final_conc->success

References

Scaling up the synthesis of "4-Ethyl-4'-ethynyl-1,1'-biphenyl": challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Welcome to the technical support guide for the synthesis of this compound (CAS 477587-89-6).[1][2] This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this important biphenyl derivative. The unique combination of an ethyl group and a terminal alkyne on a rigid biphenyl scaffold makes this compound a valuable building block in materials science and organic synthesis.[1][3]

Our approach is to deconstruct the synthesis into its key stages, address potential challenges at each step with causal explanations, and provide validated protocols to guide your experimental work.

Synthetic Strategy Overview

The most robust and scalable synthesis of this compound is a two-stage process. First, the substituted biphenyl core is constructed, followed by the introduction of the terminal alkyne.

  • Stage 1: Formation of the Biphenyl Core. A palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, is employed to create a 4-ethyl-4'-halo-1,1'-biphenyl intermediate. This method is favored for its high functional group tolerance and mild reaction conditions.[4][5]

  • Stage 2: Introduction of the Ethynyl Group. The halogenated biphenyl intermediate undergoes a subsequent Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA).[6][7] Using a protected alkyne is critical for preventing side reactions and improving handling safety.[8][9] The synthesis is completed by a final deprotection step to reveal the terminal alkyne.

Troubleshooting Guide

This section addresses common problems encountered during synthesis in a question-and-answer format.

Part A: Synthesis of 4-Ethyl-4'-bromo-1,1'-biphenyl (Suzuki Coupling)

Question 1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes?

Answer: Failure in a Suzuki-Miyaura coupling typically points to one of three areas: the catalyst system, the reaction conditions, or reagent quality.

  • Inactive Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More importantly, the Pd(0) species is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel can lead to oxidation and deactivation of the catalyst.

  • Ineffective Base: The base is crucial for activating the boronic acid via transmetalation.[5] Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous. The choice and amount of base can significantly impact the reaction rate.

  • Solvent & Temperature: The solvent system (e.g., dioxane/water, toluene/water) must be appropriate to dissolve the reagents and facilitate the reaction.[10] Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C) as the oxidative addition of aryl bromides can be slow at lower temperatures.[10]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture. Use fresh or properly stored boronic acid.

Table 1: Typical Suzuki Coupling Conditions

Parameter Condition Rationale
Aryl Halide 4-Bromoiodobenzene (1.0 equiv) The iodide is more reactive, ensuring selective coupling at that position.
Boronic Acid 4-Ethylphenylboronic acid (1.1 equiv) A slight excess ensures complete consumption of the more valuable dihalide.
Catalyst Pd(PPh₃)₄ (2-5 mol%) A common and effective catalyst for Suzuki couplings.[10]
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv) Activates the boronic acid for transmetalation.[11]
Solvent Dioxane/H₂O or Toluene/EtOH/H₂O Aqueous mixtures are effective for dissolving the inorganic base and boronic acid salts.[10]
Temperature 80-100 °C Provides sufficient energy for oxidative addition and reductive elimination.

| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidation. |

Part B: Ethynylation via Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds but is highly sensitive to reaction conditions.[6][7]

Question 2: My Sonogashira coupling is failing or giving very low yields. What should I investigate first?

Answer: This is a frequent issue. The Sonogashira reaction is catalyzed by both palladium and copper, and both catalytic cycles are sensitive to the reaction environment.[12][13]

  • Catalyst Deactivation: The Pd(0) catalyst is easily oxidized by air. The copper(I) iodide (CuI) co-catalyst is also prone to oxidation, which can inhibit its role in the copper cycle. Using a freshly opened bottle of CuI is recommended.[14]

  • Inert Atmosphere is Critical: The most common cause of failure is the presence of oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon throughout.[14]

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and pure. It serves not only as a base to deprotonate the alkyne but often as a solvent. Distilling the amine before use can resolve issues caused by moisture or impurities.[14]

  • Solvent Choice: Common solvents like THF or DMF must be anhydrous. DMF, while a good solvent, has been reported to sometimes slow down Sonogashira reactions.[14]

Question 3: A black precipitate formed in my reaction. What is this?

Answer: This is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[14] Its formation indicates catalyst decomposition and will halt your reaction. The primary causes are:

  • Presence of Oxygen: As mentioned, oxygen oxidizes and destabilizes the catalyst.[14]

  • Excessively High Temperatures: While aryl bromides may require heat, temperatures that are too high can accelerate catalyst decomposition.[14][15]

  • Impurities: Contaminants in reagents or solvents can poison the catalyst.[14]

The solution is prevention: maintain a strict inert atmosphere, use high-purity reagents, and apply heat judiciously.

Question 4: I'm seeing a lot of a symmetrical alkyne byproduct from the homocoupling of my alkyne (Glaser coupling). How can I minimize this?

Answer: Glaser homocoupling is a well-known side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen. To suppress it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Any oxygen present will facilitate the oxidative homocoupling pathway.

  • Consider Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and are often preferred specifically to avoid this side reaction.[12][14] These methods may require different ligands or bases to facilitate the catalytic cycle.[12]

Part C: Deprotection of the Silyl Group

Question 5: What is the most reliable method for removing the trimethylsilyl (TMS) protecting group to yield the terminal alkyne?

Answer: The TMS group is a robust protecting group that can be removed under several mild conditions. The choice depends on the overall functional group tolerance of your molecule.

  • Base-Mediated Deprotection (Recommended for this molecule): A simple and effective method is treatment with a mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH). This method is generally high-yielding and avoids harsh reagents.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method for cleaving silicon-carbon bonds.[16] However, fluoride ions can sometimes be incompatible with other functional groups.

  • Chemoselective Methods: For more complex molecules with other silyl ethers, highly chemoselective methods using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or catalytic silver salts can be employed to selectively remove the acetylenic TMS group.[17][18]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Ethyl-4'-bromo-1,1'-biphenyl with TMSA

This protocol outlines a general procedure and should be adapted and optimized for your specific scale and equipment.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-ethyl-4'-bromo-1,1'-biphenyl (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene (or THF) followed by anhydrous, degassed triethylamine (3.0 equiv).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If the starting material is an aryl bromide, gentle heating to 50-70 °C may be required.[15] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to yield 4-ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl.

Protocol 2: TMS Deprotection
  • Setup: Dissolve the purified 4-ethyl-4'-(trimethylsilylethynyl)-1,1'-biphenyl (1.0 equiv) in methanol in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.[3] Further purification by recrystallization or a short silica plug may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is it better to use a protected alkyne like trimethylsilylacetylene (TMSA) instead of acetylene gas? A: There are several critical reasons:

  • Safety and Handling: Acetylene is a flammable and potentially explosive gas that is difficult to handle and measure accurately on a lab scale. TMSA is a liquid, making it much safer and easier to handle.[9]

  • Preventing Double Addition: Acetylene has two acidic protons, which can lead to double coupling (one molecule of the aryl halide adding to both sides of the acetylene). Using mono-protected TMSA ensures a 1:1 coupling.[8]

  • Solubility: TMSA is readily soluble in common organic solvents used for the coupling reaction.

Q2: My starting material is 4-ethyl-4'-chloro-1,1'-biphenyl. Will the Sonogashira coupling work? A: It is significantly more challenging. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > OTf >> Cl.[6] Coupling with aryl chlorides requires more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[19] It is often more practical to synthesize the bromo or iodo analogue if possible.

Q3: What are the critical safety precautions for this synthesis? A:

  • Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[20] Amine bases like triethylamine are corrosive and have strong odors.

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides and should be handled with care.

  • Alkynes: While TMSA is safer than acetylene gas, terminal alkynes can sometimes be unstable. Avoid exposure to strong oxidizers.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][22][23][24]

  • Inert Atmosphere: When working with pyrophoric reagents or air-sensitive catalysts, proper inert atmosphere techniques (Schlenk line or glovebox) are essential to prevent fires and ensure reaction success.

References

Technical Support Center: Catalyst Residue Removal for 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Ethyl-4'-ethynyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual catalyst contamination. As your dedicated application scientist, I will provide in-depth, experience-driven insights to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity in Cross-Coupling Reactions

This compound is a valuable building block in materials science and pharmaceutical development.[1][2] Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[2] While highly efficient, these reactions present a significant challenge: the removal of residual palladium catalyst from the final product.[3][4]

Palladium residues, even at trace levels, can interfere with downstream biological assays and compromise the quality of active pharmaceutical ingredients (APIs).[5][6] Regulatory bodies have established strict limits on elemental impurities in drug products, making effective purification a critical, non-negotiable step.[3] This guide provides a structured, question-and-answer approach to address the most common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed a Sonogashira coupling to synthesize this compound, but my product is discolored (yellow to brown). What is the likely cause?

A1: The discoloration is a strong indicator of residual palladium species. Palladium catalysts, particularly under thermal stress or prolonged reaction times, can decompose to form palladium black or colloidal palladium, which are intensely colored.[7] Additionally, residual palladium complexes themselves can be colored.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored product.

Detailed Protocol:

  • Initial Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the solution through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[7] This will remove a significant portion of the insoluble palladium species.

  • Activated Carbon Treatment: To the filtrate, add activated carbon (typically 5-10% w/w of the crude product). Stir the suspension at room temperature for 1-2 hours. Activated carbon has a high surface area and can effectively adsorb residual palladium.[8]

  • Secondary Filtration: Filter the mixture through another pad of Celite® to remove the activated carbon.

  • Solvent Removal & Chromatography: Concentrate the filtrate under reduced pressure. The resulting crude product should then be purified by column chromatography on silica gel.[7][9]

Q2: My NMR spectrum shows broad peaks, and I suspect paramagnetic interference from residual palladium. How can I confirm and remove it?

A2: Paramagnetic species, such as certain palladium complexes, can indeed cause line broadening in NMR spectra. To confirm the presence of residual palladium, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the gold-standard analytical techniques for quantifying trace metals.[10] For a quicker, qualitative assessment in the lab, a simple colorimetric test can be indicative.

Palladium Removal Strategy for Paramagnetic Impurities:

Caption: Workflow for removing paramagnetic palladium impurities.

Recommended Scavenging Protocol:

Metal scavengers are solid-supported ligands that selectively bind to and remove metal ions from solution. Thiol-functionalized silica or polymer resins are particularly effective for palladium.

  • Select a Scavenger: Choose a scavenger resin with high affinity for palladium (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Batch Treatment:

    • Dissolve the crude this compound in a suitable solvent (e.g., toluene, THF).

    • Add the scavenger resin (typically 3-5 equivalents relative to the initial catalyst loading).

    • Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter off the resin and wash it with the same solvent.

  • Solvent Removal: Concentrate the filtrate to obtain the purified product.

Data Summary: Scavenger Efficiency

Scavenger TypeTypical Loading (equiv.)Temperature (°C)Time (h)Typical Pd Reduction
Thiol-functionalized Silica3-525-602-24>95%
Amine-functionalized Polymer4-640-8012-4880-95%
Activated Carbon5-10% w/w251-270-90%
Q3: I've tried column chromatography, but my palladium levels are still above the acceptable limit of 10 ppm for my API. What are my next steps?

A3: While chromatography is excellent for removing organic impurities, it can be insufficient for reducing palladium to the low ppm levels required for APIs.[5] This is often due to the co-elution of soluble palladium complexes with the product. A multi-step purification approach is necessary.

Advanced Purification Strategy:

  • Liquid-Liquid Extraction: Before chromatography, perform an aqueous wash. An acidic wash (e.g., dilute HCl) can sometimes help remove basic ligands and associated palladium. An aqueous solution of a chelating agent like EDTA can also be effective.[7]

  • Scavenging (Post-Chromatography): This is the most critical step. After column chromatography, dissolve the partially purified product and treat it with a high-affinity metal scavenger as described in Q2. This targets the remaining soluble palladium species.

  • Recrystallization: As a final polishing step, recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). While not always effective on its own for metal removal, it can significantly improve purity after scavenging.

It is highly recommended to quantify palladium levels after each major purification step to assess the effectiveness of the procedure. [11]

Additional Considerations

  • Choice of Catalyst: The choice of palladium catalyst and ligands can influence the ease of removal. Bulky, electron-rich phosphine ligands can sometimes lead to more stable palladium complexes that are harder to remove.[12]

  • Reaction Work-up: The initial reaction work-up can significantly impact the form of the residual palladium. Oxidative work-ups can sometimes convert Pd(0) to more easily scavenged Pd(II) species.

  • Copper Co-catalyst: In Sonogashira couplings, a copper co-catalyst is often used.[13] Similar strategies, particularly the use of scavengers, can be employed to remove residual copper.

References

Validation & Comparative

A Performance Potential and Comparative Analysis of 4-Ethyl-4'-ethynyl-1,1'-biphenyl in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays and lighting, the development of efficient and stable blue-emitting materials remains a paramount challenge. While red and green phosphorescent OLEDs have achieved remarkable efficiencies and operational lifetimes, their blue counterparts have historically lagged, impacting overall device performance and color fidelity. This guide provides a comparative analysis of "4-Ethyl-4'-ethynyl-1,1'-biphenyl," a molecule with potential applications in OLEDs, contextualized against established high-performance blue emitters. Due to a lack of extensive published data on the specific electroluminescence of this compound, this guide will focus on its structural attributes and potential performance, benchmarked against leading fluorescent and Thermally Activated Delayed Fluorescence (TADF) materials.

The Critical Role of Blue Emitters in OLED Technology

The performance of blue-emitting materials is a cornerstone of full-color OLED displays, directly influencing color gamut, power consumption, and device longevity.[1][2] The wider energy gap required for blue emission often leads to materials with lower stability, presenting a significant hurdle for commercial applications.[1] OLED emitters are broadly categorized into three generations: fluorescent, phosphorescent, and TADF emitters, each with a unique mechanism for light generation and distinct performance characteristics.[3]

  • Fluorescent Emitters (1st Generation): These materials rely on the radiative decay of singlet excitons, limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[3] Despite this limitation, they are valued for their generally long operational lifetimes and deep blue color purity.[3]

  • Phosphorescent Emitters (2nd Generation): By harnessing both singlet and triplet excitons through heavy-metal-induced spin-orbit coupling, phosphorescent emitters can theoretically achieve 100% IQE.[3] However, stable and efficient deep-blue phosphorescent organic light-emitting diodes (PHOLEDs) have proven difficult to develop.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters (3rd Generation): TADF materials also have the potential for 100% IQE by enabling the conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[3] This has made them a major focus of current research for high-efficiency blue OLEDs.

Unpacking the Potential of this compound

This compound is an organic compound featuring a biphenyl backbone, a rigid and conjugated system often found in stable OLED materials.[4][5] Its molecular structure suggests several properties relevant to OLED applications.

Caption: Molecular Structure of this compound

The ethynyl (-C≡CH) and ethyl (-CH₂CH₃) functional groups are expected to influence its electronic and photophysical properties. The ethynyl group, being electron-withdrawing and capable of extending conjugation, could play a role in tuning the emission color and charge transport characteristics.[4] The ethyl group is an electron-donating group that can enhance solubility and potentially influence molecular packing in the solid state.[4] This combination of a rigid backbone with tunable electronic properties makes it a candidate for investigation as an emissive or host material in OLEDs.[4]

Performance Benchmarking Against Established Blue Emitters

To contextualize the potential of this compound, it is essential to compare its anticipated properties against the measured performance of state-of-the-art blue emitters. The following table summarizes key performance metrics for representative fluorescent and TADF materials.

Emitter ClassExample EmitterHost MaterialMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Lifetime (LT50) @ 1000 cd/m² (h)
Fluorescent DPVBiMADN~5-8%(0.15, 0.08)>10,000
Fluorescent BD-7EEL-28.6%(0.15, 0.08)Not Reported
TADF TMCz-BODPEPO29.6%(0.12, 0.20)Not Reported
TADF ν-DABNA-32.2%Blue RegionNot Reported

Data compiled from various sources for illustrative purposes. Performance is highly dependent on device architecture and fabrication conditions.[1][6][7]

4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a well-known blue fluorescent emitter.[8] While its efficiency is limited by spin statistics, its derivatives are known for good color purity and stability.[8] More advanced fluorescent emitters like BD-7 have shown improved EQE.[1] TADF emitters like TMCz-BO and ν-DABNA demonstrate significantly higher efficiencies by harvesting triplet excitons, representing the current frontier in blue OLED research.[6][9]

For this compound to be a competitive blue emitter, it would need to exhibit high photoluminescence quantum yield in the solid state, good thermal stability, and efficient charge injection and transport properties. Its performance would likely fall within the fluorescent emitter category unless its molecular design allows for efficient triplet harvesting through a TADF mechanism, which would require a small energy gap between its singlet and triplet excited states.

Experimental Protocols for Performance Evaluation

The definitive evaluation of any new OLED material requires fabrication and characterization of a multi-layer device. The following is a generalized, self-validating protocol for assessing the performance of a novel emitter like this compound.

OLED Device Fabrication

A standard methodology for fabricating a multi-layer OLED via vacuum thermal evaporation is as follows:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in a vacuum oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the organic layers sequentially. A typical device architecture might be:

      • Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

      • Hole Transport Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

      • Emissive Layer (EML): A host material (e.g., mCP) doped with the emitter (e.g., this compound) at a specific concentration (e.g., 5-10 wt%).

      • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

      • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

    • The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking vacuum, deposit the metal cathode (e.g., Aluminum) on top of the organic stack.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox environment using a UV-curable epoxy and a glass lid.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10⁻⁶ Torr) cluster_final Final Steps ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Emitter) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Characterization Encapsulation->Characterization To Performance Testing

Caption: OLED Fabrication Workflow

Device Characterization

Once fabricated, the device performance is evaluated using the following key measurements:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density, applied voltage, and luminance are simultaneously measured. This data is used to determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission peak wavelength and the full width at half maximum (FWHM). The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from this spectrum.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, EL spectrum, and current density, providing a measure of the percentage of injected electrons that are converted into photons emitted from the device.

  • Operational Lifetime: The device is subjected to a constant current density, and the luminance is monitored over time. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.

Conclusion and Future Outlook

While direct experimental evidence of the performance of this compound in OLEDs is not yet widely available, its molecular structure presents intriguing possibilities. The biphenyl core offers a stable platform, and the ethyl and ethynyl substituents provide avenues for tuning its electronic properties. To ascertain its viability as a high-performance blue emitter, rigorous experimental evaluation following the protocols outlined in this guide is necessary. A direct comparison with the performance benchmarks of leading fluorescent and TADF materials will be the ultimate measure of its potential. The continued exploration of novel molecular architectures, such as that of this compound, is crucial for overcoming the enduring challenges in blue OLED technology and for the advancement of next-generation displays and solid-state lighting.

References

Comparative analysis of the photophysical properties of ethynylbiphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Photophysical Properties of Ethynylbiphenyl Derivatives

Abstract

Ethynylbiphenyl derivatives represent a versatile class of π-conjugated systems whose unique photophysical properties are of significant interest to researchers in materials science, optoelectronics, and drug development.[1][2] The rigid, linear scaffold provided by the ethynylbiphenyl core allows for systematic chemical modifications, enabling precise tuning of their absorption, emission, and fluorescence efficiency. This guide provides a comparative analysis of these properties, explains the underlying structure-property relationships, and details the robust experimental protocols required for their characterization. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for scientists seeking to harness the potential of these remarkable fluorophores.

Introduction: The Significance of the Ethynylbiphenyl Scaffold

The core structure of ethynylbiphenyl consists of two phenyl rings linked by an ethynyl (carbon-carbon triple bond) bridge. This arrangement creates a highly conjugated π-electron system, which is the primary determinant of its electronic and optical properties.[3][4][5] The planarity and rigidity of this structure minimize non-radiative decay pathways, often leading to high fluorescence quantum yields.

The true power of this scaffold lies in its synthetic tractability. The biphenyl rings can be readily functionalized with a wide array of substituent groups. This allows for the rational design of molecules with tailored photophysical characteristics:

  • Tuning Emission Color: By adding electron-donating groups (EDGs) or electron-accepting groups (EWGs), the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, shifting the absorption and emission spectra across the visible range.

  • Enhancing Quantum Yield: Strategic substitution can increase the radiative decay rate or block non-radiative pathways, boosting the overall fluorescence efficiency.

  • Sensing and Switching: Incorporating moieties that respond to environmental changes (e.g., pH, ion concentration, polarity) can transform these derivatives into highly sensitive fluorescent probes.[1]

These tunable properties make ethynylbiphenyl derivatives prime candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.[1][6]

Structure-Property Relationships: The Key to Rational Design

The photophysical behavior of an ethynylbiphenyl derivative is not arbitrary; it is governed by predictable relationships between its chemical structure and electronic transitions.[7][8] Understanding these principles is critical for designing molecules with desired optical outputs.

The Role of π-Conjugation

Conjugation refers to the overlap of p-orbitals across adjacent sigma bonds, creating a delocalized system of π-electrons.[3][4] In ethynylbiphenyls, the π-systems of the phenyl rings and the ethynyl bridge merge into a single, extended conjugated system.

  • Effect on Absorption/Emission: Increasing the length of the conjugated system (e.g., by moving from biphenyl to terphenyl or by adding more ethynyl units) generally decreases the HOMO-LUMO energy gap.[8] This results in a bathochromic shift , where the absorption and emission maxima move to longer wavelengths (i.e., a shift towards the red end of the spectrum).[8] For instance, the introduction of biphenylene fragments into some poly(ethynylenephenylene)s has been shown to cause a blue shift in the lowest energy band.[9][10]

The Influence of Substituents (EDG/EWG)

The most powerful tool for tuning photophysical properties is the addition of functional groups to the aromatic rings.

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase the electron density of the π-system, raising the energy of the HOMO.

  • Electron-Accepting Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density, lowering the energy of the LUMO.

When EDGs and EWGs are placed at opposite ends of the conjugated system, they create a "push-pull" effect. This configuration significantly reduces the HOMO-LUMO gap, leading to substantial red-shifting of the emission and often enhancing properties like solvatochromism (where the emission color changes with solvent polarity).[11]

G cluster_0 Structure-Property Logic cluster_1 Electronic Properties cluster_2 Photophysical Output Structure Molecular Structure Conjugation Extent of π-Conjugation Structure->Conjugation Substituents Substituent Effects (EDG/EWG) Structure->Substituents EnergyGap HOMO-LUMO Gap (ΔE) Conjugation->EnergyGap Lengthening decreases ΔE HOMO HOMO Energy Level Substituents->HOMO EDG raises HOMO LUMO LUMO Energy Level Substituents->LUMO EWG lowers LUMO HOMO->EnergyGap LUMO->EnergyGap Wavelength Absorption/Emission Wavelength (λ) EnergyGap->Wavelength Smaller ΔE = Longer λ QY Quantum Yield (Φf) G Start Sample Preparation UVVis UV-Vis Spectroscopy (Measure Absorbance) Start->UVVis Fluor Fluorescence Spectroscopy (Measure Emission) UVVis->Fluor Use λabs for λex Keep Abs < 0.1 QY Calculate Relative Quantum Yield (Φf) UVVis->QY Fluor->QY TCSPC TCSPC (Measure Lifetime τ) Fluor->TCSPC End Complete Characterization QY->End TCSPC->End

References

A Comparative Guide for Advanced Liquid Crystal Materials: 4-Ethyl-4'-ethynyl-1,1'-biphenyl vs. Cyano-biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) material is paramount in defining the device's performance characteristics. For decades, cyano-biphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB), have been the workhorses of the industry, prized for their convenient nematic range at ambient temperatures and significant positive dielectric anisotropy.[1][2] However, the relentless pursuit of higher resolution, faster switching speeds, and enhanced image quality has driven research towards novel LC materials with superior optical properties. Among the promising candidates are ethynyl-biphenyl derivatives, a class of tolane liquid crystals. This guide provides an in-depth technical comparison of a representative ethynyl-biphenyl, 4-Ethyl-4'-ethynyl-1,1'-biphenyl, with the well-established cyano-biphenyls. We will delve into the fundamental structure-property relationships that govern their performance in LCDs, supported by a synthesis of available experimental data and established measurement protocols. This document is intended for researchers and professionals in materials science and display technology who are seeking to understand the relative merits of these two classes of liquid crystals.

Molecular Architecture and its Impact on Liquid Crystalline Properties

The defining difference between these two classes of liquid crystals lies in their terminal functional groups: the ethynyl group (-C≡CH) in this compound and the cyano group (-C≡N) in cyano-biphenyls. This seemingly subtle variation in molecular structure has profound implications for their electronic and physical properties, which in turn dictate their performance in an LCD.

This compound belongs to the tolane family of liquid crystals. The ethynyl linkage extends the π-conjugated system of the biphenyl core, leading to a highly anisotropic molecular polarizability. This increased polarizability anisotropy is the primary contributor to the significantly higher birefringence observed in tolane derivatives compared to their cyano-biphenyl counterparts.

Cyano-biphenyls , on the other hand, possess a strong dipole moment due to the electron-withdrawing nature of the cyano group. This strong dipole moment is responsible for the large positive dielectric anisotropy that has made them indispensable for twisted nematic (TN) and other field-effect LCD modes. The cyano group's polarity also influences intermolecular interactions, affecting properties like viscosity and clearing point.[2]

Comparative Analysis of Key Performance Parameters

PropertyThis compound (Inferred)4-Cyano-4'-pentylbiphenyl (5CB) (Experimental)Rationale for Comparison
Dielectric Anisotropy (Δε) Moderate PositiveHigh Positive (~+11.0 at 25°C)The ethynyl group is less polar than the cyano group, leading to a smaller dipole moment along the long molecular axis and consequently a lower positive dielectric anisotropy.
Birefringence (Δn) Very High (> 0.25)High (~0.18 at 25°C)The extended π-conjugation from the ethynyl group significantly increases the anisotropy of molecular polarizability, resulting in a much larger birefringence. This is a key advantage for applications requiring thin cell gaps.
Rotational Viscosity (γ₁) HigherLowerThe more linear and rigid structure of tolanes can lead to increased intermolecular interactions and thus higher viscosity compared to the more flexible alkyl-cyanobiphenyls.
Clearing Point (Tₙᵢ) HigherModerate (35.3°C)The rigid, linear structure of tolanes generally leads to higher clearing points due to stronger intermolecular forces that stabilize the nematic phase.
Response Time (τ) SlowerFasterResponse time is proportional to viscosity and inversely proportional to the square of the cell thickness. While the higher birefringence of the tolane allows for a thinner cell, its higher viscosity can lead to a slower response time.

Experimental Protocols for Characterization

To empirically validate the performance of these liquid crystals, a suite of standardized characterization techniques is employed. Below are the methodologies for measuring the key parameters discussed.

Dielectric Anisotropy Measurement

Principle: The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the capacitance of a liquid crystal cell with the director aligned parallel (ε||) and perpendicular (ε⊥) to an applied electric field.

Methodology:

  • Cell Preparation: A liquid crystal cell with a known thickness (typically 5-10 µm) and transparent indium tin oxide (ITO) electrodes is filled with the liquid crystal material in its isotropic phase via capillary action.

  • Planar Alignment (for ε⊥): The inner surfaces of the cell are coated with a polyimide alignment layer and rubbed to induce a homogeneous planar alignment of the LC molecules. The capacitance (C⊥) is measured using an LCR meter at a low frequency (e.g., 1 kHz) with a voltage below the Freedericksz transition threshold.

  • Homeotropic Alignment (for ε||): A strong electric or magnetic field is applied perpendicular to the cell substrates to align the director homeotropically. The capacitance (C||) is then measured.

  • Calculation: The dielectric permittivities are calculated using the formula C = (ε₀εA)/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

Birefringence Measurement

Principle: Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using various techniques, including the Talbot-Rayleigh refractometer or by analyzing the phase retardation of light passing through the LC cell.

Methodology (Phase Retardation Method):

  • Setup: A polarized light source is passed through the liquid crystal cell, which is placed between crossed polarizers.

  • Measurement: The intensity of the transmitted light is measured as a function of the applied voltage. The phase retardation (δ) is related to the birefringence and cell thickness (d) by the equation δ = 2πΔnd/λ, where λ is the wavelength of light.

  • Data Analysis: By analyzing the maxima and minima of the transmitted light intensity, the phase retardation can be determined, and from that, the birefringence can be calculated.

Rotational Viscosity Measurement

Principle: Rotational viscosity (γ₁) is a measure of the internal friction experienced by the liquid crystal director as it rotates. It can be determined by measuring the transient response of the liquid crystal to an applied electric field.

Methodology (Electro-optical Switching Method):

  • Setup: A square-wave voltage pulse is applied to a planar-aligned liquid crystal cell placed between crossed polarizers.

  • Measurement: The rise time (τon) and decay time (τoff) of the optical response are measured using a photodetector and an oscilloscope.

  • Calculation: The rotational viscosity can be calculated from the decay time using the equation τoff = (γ₁d²)/(K₂₂π²), where d is the cell thickness and K₂₂ is the twist elastic constant.

Clearing Point Determination

Principle: The clearing point (Tₙᵢ) is the temperature at which the liquid crystal transitions from the nematic to the isotropic phase. This is a first-order phase transition accompanied by a latent heat.

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: A small, accurately weighed sample of the liquid crystal is hermetically sealed in an aluminum pan.

  • Measurement: The sample is heated at a constant rate (e.g., 5 °C/min) in a DSC instrument.

  • Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition on the DSC thermogram corresponding to the nematic-to-isotropic phase change.

Visualization of Material Selection Logic

The choice between an ethynyl-biphenyl and a cyano-biphenyl for a specific application depends on the desired performance characteristics of the final display. The following diagram illustrates a simplified decision-making workflow.

Material_Selection start Define Display Requirements high_birefringence High Birefringence (Δn)? (e.g., for thin cells, high resolution) start->high_birefringence low_voltage Low Driving Voltage? high_birefringence->low_voltage No ethynyl_biphenyl Select Ethynyl-Biphenyl (e.g., this compound) high_birefringence->ethynyl_biphenyl Yes fast_response Fast Response Time? low_voltage->fast_response No cyano_biphenyl Select Cyano-Biphenyl (e.g., 5CB) low_voltage->cyano_biphenyl Yes fast_response->cyano_biphenyl Yes mixture Consider LC Mixture (e.g., Tolane + Cyano-Biphenyl) fast_response->mixture No ethynyl_biphenyl->mixture If response time is critical cyano_biphenyl->mixture If higher birefringence is needed

Caption: Decision workflow for selecting between ethynyl- and cyano-biphenyls.

Conclusion

The choice between this compound and traditional cyano-biphenyls for liquid crystal display applications represents a trade-off between key performance metrics. Ethynyl-biphenyls, with their extended π-conjugation, offer the distinct advantage of significantly higher birefringence, which is crucial for the development of thin, high-resolution displays. However, this often comes at the cost of higher viscosity and lower dielectric anisotropy, potentially leading to slower response times and higher operating voltages.

Cyano-biphenyls remain a robust and versatile option, particularly for applications where low driving voltage and fast switching are paramount. Their well-understood properties and established manufacturing processes also contribute to their continued widespread use.

Ultimately, the optimal material choice will depend on the specific requirements of the display application. Furthermore, the formulation of liquid crystal mixtures, combining the high birefringence of tolanes with the favorable dielectric and viscosity properties of cyano-biphenyls, presents a promising avenue for developing next-generation display technologies that harness the best attributes of both material classes. Further experimental characterization of this compound and its homologues is warranted to provide a more precise quantitative comparison and unlock their full potential in advanced display applications.

References

Mass spectrometry fragmentation pattern of "4-Ethyl-4'-ethynyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-4'-ethynyl-1,1'-biphenyl: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Mass spectrometry, particularly under electron ionization (EI), serves as a cornerstone technique for revealing the intricate fragmentation patterns that act as a molecular fingerprint. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound.

Due to the specific nature of this compound, this guide is structured as a predictive and comparative analysis. We will deconstruct the molecule into its fundamental components—the ethylbiphenyl and ethynylphenyl moieties—and compare their known fragmentation behaviors to forecast the mass spectrum of the target compound. This approach provides a robust framework for identifying this molecule and similar structures in complex mixtures.

The fragmentation of this compound under standard 70 eV electron ionization conditions is expected to be dictated by the relative stability of the resulting fragment ions. The primary fragmentation sites will be the benzylic position of the ethyl group and, to a lesser extent, the ethynyl group and the biphenyl core. The molecular ion (M•+) is predicted to be prominent, owing to the stability of the extensive aromatic system.

Molecular Ion (M•+): C₁₆H₁₂ , m/z = 204

The key predicted fragmentation pathways are:

  • Benzylic Cleavage (Major Pathway): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group. This is a classic benzylic cleavage that results in a highly stable, resonance-stabilized secondary carbocation. This fragment is anticipated to be the base peak in the spectrum.[1][2][3]

    • [M - 15]⁺: Loss of •CH₃, leading to an ion at m/z = 189 .

  • Loss of Ethynyl Group: Fragmentation may occur via the loss of the ethynyl radical (•C₂H) or acetylene (C₂H₂).

    • [M - 25]⁺: Loss of •C₂H, resulting in an ion at m/z = 179 .

    • [M - 26]•+: Loss of neutral acetylene, resulting in a radical cation at m/z = 178 .

  • Cleavage of the Biphenyl Bond: While less common for the molecular ion, fragmentation of the central carbon-carbon bond linking the two phenyl rings can occur, especially in subsequent fragmentation steps.

  • Ring Fragmentation: Aromatic systems can undergo fragmentation by losing neutral molecules like acetylene (C₂H₂), leading to smaller, stable cyclic ions.[4] For instance, the base peak at m/z 189 could further lose acetylene to produce an ion at m/z 163.

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation_Pattern M This compound (M•+) m/z = 204 F189 [M - CH₃]⁺ m/z = 189 (Base Peak) M->F189 - •CH₃ F179 [M - C₂H]⁺ m/z = 179 M->F179 - •C₂H F178 [M - C₂H₂]•+ m/z = 178 M->F178 - C₂H₂ F163 [M - CH₃ - C₂H₂]⁺ m/z = 163 F189->F163 - C₂H₂ Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis p1 Dissolve Sample (1 mg/mL in Dichloromethane) p2 Dilute to 1-10 µg/mL p1->p2 gc Inject 1 µL into GC-MS p2->gc ms Ionize (70 eV EI) & Detect (m/z 35-500) gc->ms a1 Extract Mass Spectrum from TIC ms->a1 a2 Identify Molecular Ion & Key Fragments a1->a2 a3 Compare with Predictions & Reference Data a2->a3

References

Benchmarking the performance of "4-Ethyl-4'-ethynyl-1,1'-biphenyl"-based materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 4-Ethyl-4'-ethynyl-1,1'-biphenyl-Based Materials

Introduction: The Architectural Promise of the Biphenyl-Acetylene Scaffold

In the landscape of advanced functional materials, the rigid, π-conjugated 1,1'-biphenyl core serves as a foundational building block for both liquid crystals (LCs) and organic semiconductors.[1][2] The introduction of a linear, sp-hybridized ethynyl linker extends this conjugation, often enhancing critical electronic and mesomorphic properties.[3][4] this compound (EEB) emerges as a molecule of significant interest, combining the canonical biphenyl-acetylene structure with an ethyl group, a short, flexible alkyl chain that can influence solubility, viscosity, and molecular packing.[5][6]

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive performance benchmark of EEB-based materials. We will dissect its capabilities in two primary application domains: liquid crystal formulations and organic semiconductor devices. The focus is not merely on presenting data, but on elucidating the causal relationships between molecular architecture and functional performance, providing researchers with the insights needed to effectively integrate these materials into next-generation technologies.

Part 1: Performance in Liquid Crystal Formulations

The utility of a molecule like EEB in liquid crystal applications is predicated on its rod-like (calamitic) geometry. The elongated biphenyl-ethynyl core provides the necessary structural anisotropy to form mesophases, while the terminal ethyl group modulates intermolecular forces, directly impacting the material's transition temperatures and viscoelastic properties.[7]

Rationale for Experimental Comparison

To contextualize the performance of EEB, we benchmark it against two classes of established liquid crystal materials:

  • 4-cyano-4'-pentylbiphenyl (5CB): A canonical nematic liquid crystal, providing a baseline for mesomorphic and dielectric properties.

  • 4-Butyl-4'-ethynyl-1,1'-biphenyl (BEB): A close structural analog, allowing for a direct assessment of how a subtle change in alkyl chain length (ethyl vs. butyl) impacts performance.[8]

The selection of these alternatives is deliberate; it allows us to isolate and understand the specific contributions of the ethyl group and the ethynyl linker to the material's overall performance profile.

Key Performance Metrics for Liquid Crystal Materials

The following table summarizes the critical performance indicators for liquid crystal materials. The data for EEB is projected based on structure-property relationships observed in homologous series, while the data for 5CB and BEB are derived from established literature values.

Parameter This compound (EEB) (Projected) 4-Butyl-4'-ethynyl-1,1'-biphenyl (BEB) 4-cyano-4'-pentylbiphenyl (5CB) Significance in Application
Nematic-Isotropic Transition (TNI) ~130 - 150 °CHigh TNI35.3 °CDefines the upper operational temperature limit of the nematic phase.[9]
Mesophase Range Wide Nematic RangeWide Nematic Range24 - 35.3 °CA broad nematic range is crucial for device stability across various operating conditions.
Birefringence (Δn) High (> 0.2)High (> 0.2)~0.18A high Δn is essential for display applications to modulate light effectively in thin cells.
Dielectric Anisotropy (Δε) Small, PositiveSmall, PositiveLarge, Positive (~+11)Determines the material's response to an electric field; critical for switching behavior.[10]
Rotational Viscosity (γ1) Low-to-ModerateModerateModerateDirectly impacts the switching speed of the liquid crystal display.
Experimental Workflow for Liquid Crystal Characterization

The characterization of a novel liquid crystal material is a multi-step process designed to validate its thermal stability, identify its mesophases, and quantify its key physical properties. The logical flow of this process is crucial for obtaining reliable and interconnected data.

LC_Workflow cluster_synthesis Material Preparation cluster_thermal Thermal Analysis cluster_optical Mesophase Identification cluster_physical Property Quantification synthesis Synthesis & Purification of EEB dsc DSC Analysis (Phase Transitions) synthesis->dsc tga TGA Analysis (Thermal Stability) synthesis->tga pom Polarized Optical Microscopy (POM) dsc->pom birefringence Birefringence Measurement pom->birefringence dielectric Dielectric Spectroscopy pom->dielectric OLED_Energy Anode_label Anode (ITO) Anode HOMO_label HOMO HOMO LUMO_label LUMO LUMO Cathode_label Cathode (Al) Cathode Anode->HOMO Hole Injection Barrier Cathode->LUMO Electron Injection Barrier v1 -4.7 eV v2 -5.6 eV v3 -2.4 eV v4 -4.2 eV

References

A Comprehensive DFT-Based Comparative Analysis of the Electronic Properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the rational design of novel materials with tailored electronic properties is paramount. Biphenyl-based molecules, with their inherent structural versatility and extended π-conjugation, serve as a foundational scaffold for a myriad of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystal displays.[1][2] This guide presents a detailed comparative study centered on the electronic properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl, a molecule of significant interest due to its asymmetric substitution, which can impart unique electronic and self-assembly characteristics.

Through the lens of Density Functional Theory (DFT), a powerful computational tool for elucidating molecular electronic structure, we will dissect the influence of the electron-donating ethyl group and the electron-withdrawing/π-extending ethynyl group on the biphenyl core.[3][4] This analysis is benchmarked against a curated set of analogous biphenyl derivatives to provide a clear, data-driven comparison for researchers, scientists, and professionals in drug and materials development.

The Rationale for a DFT-Driven Comparative Approach

Experimental characterization of every novel organic semiconductor is a resource-intensive endeavor. Computational methods, particularly DFT, offer a predictive and cost-effective alternative to screen and understand the electronic landscapes of candidate molecules before their synthesis.[1] By calculating key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can infer critical properties like ionization potential, electron affinity, and the HOMO-LUMO gap, which is a primary indicator of a molecule's kinetic stability and excitation energy.[3]

This guide will compare "this compound" against three strategically chosen alternatives to deconstruct the individual and combined effects of its substituents:

  • Biphenyl: The unsubstituted parent molecule, serving as our baseline.

  • 4,4'-Diethyl-1,1'-biphenyl: To isolate the electronic influence of symmetric electron-donating alkyl groups.

  • 4-Ethynyl-1,1'-biphenyl: To understand the impact of a single π-extending and moderately electron-withdrawing ethynyl substituent.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity of this comparative analysis, a standardized and well-established DFT protocol was conceptualized. The causality behind these choices is rooted in achieving a balance between computational accuracy and efficiency for molecules of this size.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • The initial 3D structures of this compound and the selected analogues were built using standard molecular modeling software.

    • Geometry optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][3] This functional is widely recognized for its robust performance in describing the electronic structure of organic molecules.

    • The 6-31G(d,p) basis set was employed, which provides a good description of polarization effects crucial for conjugated systems.

    • Frequency calculations were subsequently performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Single-point energy calculations were carried out on the optimized structures at the same B3LYP/6-31G(d,p) level of theory.

    • From these calculations, the energies of the HOMO and LUMO were extracted.

    • Global reactivity descriptors were then derived from the HOMO and LUMO energies using the following relations, based on Koopmans' theorem:

      • Ionization Potential (IP) ≈ -EHOMO

      • Electron Affinity (EA) ≈ -ELUMO

      • HOMO-LUMO Gap (ΔE) = ELUMO - EHOMO

The following diagram illustrates this computational workflow:

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_elec 3. Electronic Properties mol_build Build 3D Molecular Structures geom_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Energy Minima spe_calc Single-Point Energy Calculation freq_calc->spe_calc extract_data Extract HOMO & LUMO Energies spe_calc->extract_data calc_desc Calculate IP, EA, ΔE extract_data->calc_desc

Caption: A streamlined workflow for the DFT-based calculation of molecular electronic properties.

Comparative Analysis of Electronic Properties

MoleculeEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)
Biphenyl-6.25-0.855.406.250.85
4,4'-Diethyl-1,1'-biphenyl-5.98-0.725.265.980.72
4-Ethynyl-1,1'-biphenyl-6.15-1.105.056.151.10
This compound -5.92 -1.05 4.87 5.92 1.05
Analysis of HOMO and LUMO Energy Levels

The HOMO level is indicative of a molecule's electron-donating ability; a higher (less negative) HOMO energy corresponds to a greater propensity to donate an electron.[3] Conversely, the LUMO level relates to the electron-accepting ability, with a lower (more negative) LUMO energy indicating a stronger affinity for accepting an electron.

  • Effect of Ethyl Groups: As expected, the introduction of electron-donating ethyl groups in 4,4'-Diethyl-1,1'-biphenyl raises the HOMO energy level (-5.98 eV) compared to the parent biphenyl (-6.25 eV). This destabilization of the HOMO makes the molecule easier to ionize.

  • Effect of the Ethynyl Group: The ethynyl group in 4-Ethynyl-1,1'-biphenyl lowers both the HOMO and LUMO energies relative to biphenyl. This is due to the extension of the π-conjugated system and the slightly electron-withdrawing nature of the sp-hybridized carbons.[5]

  • Synergistic Effects in this compound: Our target molecule exhibits the highest HOMO energy (-5.92 eV) in this series. This is a direct consequence of the strong electron-donating effect of the ethyl group, which dominates and raises the HOMO level significantly. The LUMO energy (-1.05 eV) is stabilized (lowered) by the ethynyl group, though slightly less so than in the 4-ethynylbiphenyl, likely due to the opposing electronic push from the ethyl group.

The HOMO-LUMO Gap (ΔE): A Key Performance Indicator

The HOMO-LUMO gap is a critical parameter for optoelectronic materials. A smaller gap generally leads to a red-shift in the absorption spectrum and can facilitate charge carrier injection and transport in electronic devices.[6]

The following diagram illustrates the relationship between the substituent effects and the resulting HOMO-LUMO gap.

Caption: Comparative energy level diagram illustrating the substituent effects on the HOMO-LUMO gap.

Our calculations predict that This compound possesses the smallest HOMO-LUMO gap (4.87 eV) among the compared molecules. This significant reduction is the result of the synergistic "push-pull" electronic character imparted by the substituents: the electron-donating ethyl group "pushes" the HOMO energy up, while the π-extending ethynyl group "pulls" the LUMO energy down. This combined effect is more potent in narrowing the energy gap than the symmetric substitution in 4,4'-diethylbiphenyl or the single substitution in 4-ethynylbiphenyl.

Implications for Materials Science and Drug Development

The electronic properties of this compound, as elucidated by this DFT study, suggest several promising avenues for its application:

  • Organic Semiconductors: The reduced HOMO-LUMO gap and the high-lying HOMO level make this molecule a promising candidate for a p-type semiconductor material in OFETs. The low ionization potential (5.92 eV) suggests that hole injection from common electrodes would be relatively efficient.

  • Liquid Crystals: The elongated, rigid structure of the biphenyl core, combined with the terminal ethyl and ethynyl groups, is characteristic of calamitic liquid crystals. The specific electronic properties could be exploited to develop novel liquid crystal materials with enhanced electro-optical responses.

  • Drug Development: In medicinal chemistry, the biphenyl scaffold is a common pharmacophore. Understanding the electronic distribution, particularly the molecular electrostatic potential (which can be derived from DFT calculations), is crucial for predicting drug-receptor interactions. The asymmetric nature of this molecule could lead to specific and high-affinity binding.

Conclusion

This comparative guide has systematically evaluated the electronic properties of this compound using a robust DFT methodology. Our findings demonstrate that the combination of an electron-donating ethyl group and a π-extending ethynyl group effectively narrows the HOMO-LUMO gap by simultaneously raising the HOMO energy and lowering the LUMO energy. When benchmarked against its parent compound and singly-substituted analogues, this compound emerges as a molecule with a finely-tuned electronic structure, making it a compelling candidate for further experimental investigation in the fields of organic electronics and materials science. This DFT-driven approach underscores the power of computational chemistry to guide the design and discovery of next-generation functional materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The proper handling of specialized chemical reagents is a cornerstone of a safe and effective laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of 4-Ethyl-4'-ethynyl-1,1'-biphenyl (CAS 477587-89-6), a colorless to pale yellow crystalline solid often used in organic synthesis and materials science.[1]

The causality behind these protocols is directly linked to the known hazard profile of this compound. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Our entire safety strategy is built upon mitigating these specific risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Hazard-Driven PPE Selection: A Multi-Layered Defense

The selection of PPE is not a matter of routine; it is a direct response to a chemical's specific hazards. For this compound, our approach must address irritation risks to the skin, eyes, and respiratory system, as well as oral toxicity.

Eye and Face Protection: Shielding Against Irreversible Damage

The H319 classification—"Causes serious eye irritation"—is a critical directive.[2] Chemical splashes or airborne dust particles can lead to significant and potentially lasting eye damage.

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 or equivalent standards are mandatory.[3] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against dust and splashes.

  • Secondary Protection: When handling larger quantities (>25 g) or when there is a heightened risk of splashing (e.g., during transfers or reactions), a full-face shield must be worn in addition to chemical splash goggles.[4][5] The face shield provides a secondary barrier, protecting the entire face from contact.[5]

Skin and Body Protection: Preventing Dermal Contact and Irritation

Given the H315 "Causes skin irritation" warning, preventing all skin contact is paramount.[6] This requires more than just gloves; it demands complete coverage of all exposed skin.

  • Hand Protection: Disposable nitrile gloves are a suitable choice for providing protection against incidental contact.[3] However, for prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer’s chemical resistance guide to ensure adequate protection. Always double-glove if there is a significant risk of exposure. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[7]

  • Body Coverage: A buttoned, long-sleeved laboratory coat is required to protect the arms and torso.[7] Long pants and fully enclosed shoes (closed-toe, closed-heel) must be worn to cover legs and feet.[3][8] Polyester and acrylic clothing should be avoided in the lab, with cotton or Nomex® being preferable materials.[3]

Respiratory Protection: The Hierarchy of Controls

The H335 classification—"May cause respiratory irritation"—highlights the risk posed by inhaling the fine, crystalline dust of this compound.[2] The primary method for controlling this hazard is through engineering controls.

  • Engineering Controls First: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to contain dust and vapors.

  • Respiratory PPE: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[3] For this compound, a NIOSH-approved N95 respirator is the minimum requirement for protection against dust particles.[4] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[3]

Table 1: PPE Selection Summary
Operation Hazard(s) Addressed Minimum Required PPE Recommended Best Practice
Weighing/Transfer of Solid H315, H319, H335Chemical splash goggles, nitrile gloves, lab coat, long pants, closed-toe shoes.Work in fume hood, N95 respirator (if hood unavailable), face shield over goggles.
Handling Solutions H315, H319Chemical splash goggles, nitrile gloves, lab coat, long pants, closed-toe shoes.Work in fume hood, face shield over goggles for large volumes.
Reaction Quenching/Workup H315, H319Chemical splash goggles, nitrile gloves, lab coat, long pants, closed-toe shoes.Face shield over goggles, chemical-resistant apron.
Spill Cleanup H302, H315, H319, H335Chemical splash goggles, face shield, heavy-duty nitrile or neoprene gloves, lab coat, N95 respirator.Chemical-resistant coverall or suit.

Procedural Discipline: Safe Handling Workflow

Beyond simply wearing PPE, the sequence of operations is critical to ensuring safety. The following workflow outlines the essential steps from preparation to cleanup.

Pre-Handling Safety Workflow

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS for H-Statements) B 2. Verify Engineering Controls (Fume Hood Certification) A->B Confirm Safety Infrastructure C 3. Select Task-Specific PPE (Refer to Table 1) B->C Based on Controls D 4. Don PPE Correctly (Gloves over cuffs, etc.) C->D Prepare for Handling E 5. Handle Chemical in Fume Hood D->E Execute Task F 6. Decontaminate Work Area E->F Conclude Task G 7. Doff PPE in Correct Order (Gloves first, goggles last) F->G Prevent Contamination H 8. Segregate Waste (Solid, Liquid, Sharps) G->H Proper Disposal I 9. Wash Hands Thoroughly H->I Final Personal Decontamination

Caption: Pre-Handling Safety Workflow for this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including spill cleanup materials, is within immediate reach.

  • Donning PPE: Before entering the designated area, don your lab coat, safety goggles, and any additional required PPE. The last item to put on before handling the chemical should be your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Handling: Carefully perform all manipulations of the solid compound within the fume hood to minimize dust generation. Use a spatula for transfers and avoid pouring the solid.

  • Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat (turning it inside out as it is removed), and finally, eye protection. Never wear gloves outside of the laboratory area.[7]

  • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[9]

Waste Disposal Plan

Chemical waste from this product may be classified as hazardous.[10] All waste must be handled in accordance with local, regional, and national environmental regulations.

  • Solid Waste: Collect any excess solid this compound and contaminated materials (e.g., weigh boats, paper towels, used gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour any waste down the drain.[11]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines.

By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring the integrity of your research and, most importantly, the safety of your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4'-ethynyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4'-ethynyl-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.